molecular formula C9H8BrClO B1523517 1-Bromo-3-(3-chlorophenyl)propan-2-one CAS No. 1200399-50-3

1-Bromo-3-(3-chlorophenyl)propan-2-one

Cat. No.: B1523517
CAS No.: 1200399-50-3
M. Wt: 247.51 g/mol
InChI Key: DLLJAAHTGQYHRX-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chlorophenyl)propan-2-one is a high-purity chemical building block designed for research and development applications in synthetic chemistry. This aryl ketone compound serves as a versatile precursor in multi-step organic synthesis, particularly in the preparation of more complex molecules. Compounds with this structural motif are of significant interest in medicinal chemistry research for constructing potential pharmacologically active scaffolds. Research into structurally related cathinones has shown that such compounds can interact with neuronal systems, including the inhibition of the acetylcholinesterase (AChE) enzyme, which plays a crucial role in the cholinergic system and neurotransmission . The presence of both bromine and chlorine atoms on the structure offers reactive sites for further functionalization through various substitution reactions, making it a valuable intermediate for researchers. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other personal use. All safety data sheet guidelines should be consulted and adhered to during handling.

Properties

IUPAC Name

1-bromo-3-(3-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJAAHTGQYHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-3-(3-chlorophenyl)propan-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and applications of 1-Bromo-3-(3-chlorophenyl)propan-2-one , a specialized halogenated ketone intermediate.

Editorial Note: This compound is a structural isomer of the widely known pharmaceutical intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one (used in bupropion synthesis). This guide strictly addresses the phenylacetone derivative (carbonyl separated from the aromatic ring by a methylene bridge), as specified by the nomenclature.

Chemical Identity & Core Properties[1][2][3]

This compound belongs to the class of


-halomethyl ketones , a chemical family renowned for their reactivity as electrophiles in heterocyclic synthesis and as irreversible inhibitors in enzymology (specifically for cysteine proteases).
PropertyData
Chemical Name This compound
Systematic Name 1-Bromo-3-(3-chlorophenyl)acetone
CAS Number Not Widely Listed (Isomer CAS: 103557-35-3 refers to the 4-chlorophenyl analog; 34911-51-8 refers to the propiophenone isomer).
Molecular Formula

Molecular Weight 247.52 g/mol
Exact Mass 245.945 g/mol
Appearance Pale yellow to orange oil (tends to darken upon storage)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Reactivity Class Alkylating Agent; Lachrymator
Structural Distinction

It is critical to distinguish this molecule from its isomers to ensure experimental validity:

  • Target Molecule:

    
     (Terminal bromide, phenylacetone core).
    
  • Common Isomer:

    
     (Internal bromide, propiophenone core).
    

Synthesis & Production Protocols

Direct bromination of 3-chlorophenylacetone (


) often yields a mixture of regioisomers, favoring the thermodynamically more stable benzylic bromide (position 3) over the desired terminal bromide (position 1). Therefore, the Diazoketone Route  is the authoritative method for high-fidelity synthesis of this specific isomer.
Method A: The Diazoketone Protocol (Regiospecific)

This method utilizes the Arndt-Eistert synthesis logic to insert a bromomethyl group.

Reagents:

  • 3-Chlorophenylacetyl chloride

  • Diazomethane (

    
    ) (generated in situ or as solution)
    
  • Hydrobromic acid (

    
    , 48% aq or in acetic acid)
    

Step-by-Step Protocol:

  • Diazotization: Dissolve 3-chlorophenylacetyl chloride (10 mmol) in anhydrous diethyl ether at 0°C.

  • Addition: Slowly add an excess of ethereal diazomethane (CAUTION: Explosion hazard, use polished glassware). Stir for 1 hour to form the

    
    -diazoketone intermediate (
    
    
    
    ).
  • Hydrobromination: Cool the solution to -10°C. Dropwise add 48% HBr until nitrogen evolution ceases.

  • Workup: Wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) to isolate the target bromide.

Method B: Selective Bromination (Kinetic Control)

For larger scales where diazomethane is prohibitive, kinetic bromination of the ketone can be attempted, though yield is lower.

Protocol:

  • Dissolve 3-chlorophenylacetone in Methanol/THF (1:1).

  • Add 1 equivalent of Bromine (

    
    )  or Phenyltrimethylammonium tribromide (PTAB)  at 0°C.
    
  • The kinetic enol often favors the less substituted carbon (terminal methyl), but benzylic bromination remains a competing side reaction.

Synthesis Flowchart (Graphviz)

SynthesisPathway cluster_alt Alternative (Low Selectivity) Start 3-Chlorophenylacetic Acid Chloride Acid Chloride (SOCl2) Start->Chloride SOCl2, Reflux Diazo Diazoketone (Ar-CH2-CO-CHN2) Chloride->Diazo CH2N2, Et2O, 0°C Product 1-Bromo-3-(3-chlorophenyl) propan-2-one Diazo->Product HBr (48%), -10°C (-N2) AltStart 3-Chlorophenylacetone AltStart->Product Br2, MeOH, 0°C (Kinetic Control)

Caption: Figure 1. Regiospecific synthesis via diazoketone intermediate versus kinetic bromination.

Pharmaceutical & Research Applications[3][4][5][6]

Cysteine Protease Inhibition

-Halomethyl ketones are classic affinity labels  for cysteine proteases (e.g., Papain, Cathepsin B). The mechanism involves the nucleophilic attack of the active site cysteine thiolate (

) onto the methylene carbon of the inhibitor, displacing the bromide and forming an irreversible thioether bond.
  • Mechanism:

    
    
    
  • Utility: Used to map the active site geometry of proteases or as a warhead in drug design for parasitic diseases (e.g., Chagas disease inhibitors).

Heterocyclic Scaffold Construction

This compound serves as a "linchpin" C3-synthon for constructing nitrogen and sulfur heterocycles.

Reaction TypeCo-ReactantProduct ClassMechanism
Hantzsch Synthesis Thioamides / ThioureasThiazoles Condensation-Cyclization
Cyclization AmidinesImidazoles Nucleophilic substitution + dehydration
Alkylation Secondary Amines

-Aminoketones

Displacement
Reaction Pathway Diagram

Applications Core 1-Bromo-3-(3-chlorophenyl) propan-2-one Thiazole 2-Substituted Thiazoles (Bioactive Scaffolds) Core->Thiazole + Thiourea/Thioamide (Hantzsch Synthesis) Enzyme Irreversible Enzyme Inhibition (Cysteine Proteases) Core->Enzyme + Cysteine Thiol (-SH) (Alkylation) Aminoketone Aminoketone Derivatives (CNS Active Analogs) Core->Aminoketone + R2NH (SN2 Reaction)

Caption: Figure 2. Divergent synthetic utility in heterocyclic chemistry and enzymology.

Safety, Handling, & Compliance

Hazard Class: Lachrymator / Vesicant This compound is a potent alkylating agent. It acts as a severe irritant to mucous membranes, eyes, and skin.

Handling Protocol
  • Engineering Controls: Handle strictly within a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and prone to polymerization or degradation if exposed to moisture.

Regulatory Note

While not a specific Schedule I/II controlled substance itself, it is a derivative of phenylacetone (P2P) . Researchers must verify local regulations regarding "P2P analogues" or "masked precursors," although the 3-chloro substitution and terminal bromine typically classify it as a distinct research chemical rather than a direct drug precursor.

References

  • PubChem Compound Summary . 1-Bromo-3-(4-chlorophenyl)propan-2-one (Isomer Analog). National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of alpha-Haloketones. Available at: [Link]

Technical Assessment: Solubility & Stability Profiles of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility and stability profile of 1-Bromo-3-(3-chlorophenyl)propan-2-one (and its structural isomers such as m-chloro-


-bromopropiophenone).[1][2] As a halogenated 

-haloketone, this compound represents a specific class of electrophilic intermediates often utilized in the synthesis of heterocyclic pharmaceutical agents (e.g., Rimonabant analogues, Bupropion derivatives).[2]

Critical Technical Insight: The solubility of this compound cannot be decoupled from its chemical stability . While thermodynamically soluble in protic solvents like methanol or ethanol, the compound is kinetically unstable in these media due to nucleophilic attack at the


-carbon or hemiketal formation.[2] Therefore, "solubility" in this context must be defined as stability-indicating solubility .[1][2]

This guide outlines the physicochemical basis for solvent selection, provides a decision framework for process chemistry, and details a self-validating protocol for solubility determination.[2]

Physicochemical Characterization

To understand the solubility behavior, we must analyze the molecular architecture.[2]

FeatureChemical CharacteristicSolubility Implication
Core Skeleton Phenylacetone derivativeLipophilic character; high affinity for aromatic and chlorinated solvents.[1][2]
Substituent 1 3-Chloro group (Meta)Increases lipophilicity (

increase); reduces water solubility significantly compared to non-chlorinated analogs.[1][2]
Substituent 2

-Bromo ketone
High Reactivity. Creates a strong dipole but acts as a potent electrophile (alkylating agent).[1][2]
Physical State Low-melting solid or oilOften requires recrystallization from mixed solvent systems (e.g., Ether/Hexane).[1][2]
Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer)

  • 
     (Dispersion):  High (due to aromatic ring and halogens).[1][2]
    
  • 
     (Polarity):  Moderate (Ketone dipole).[1][2]
    
  • 
     (Hydrogen Bonding):  Low (No H-bond donors).[1][2]
    

Solvent Selection & Compatibility Matrix

The following table synthesizes empirical data from synthetic patents and general


-haloketone behavior.
Table 1: Solubility and Stability Profile
Solvent ClassSpecific SolventsSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Low Preferred for extraction and transport.[1][2]
Aromatic Toluene, Xylene, ChlorobenzeneGood Low Ideal for high-temp reactions or azeotropic drying.[1][2]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood Low/Moderate Standard reaction media.[2] Note: Acetone may cause exchange reactions if traces of acid/base are present.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolHigh (Thermodynamic)CRITICAL Avoid. Rapid solvolysis (methanolysis) or ketalization.[1][2]
Aliphatic Hexane, Heptane, CyclohexanePoor (<10 mg/mL)Low Used as Anti-solvents for crystallization.[2]
Aqueous Water, BrineInsoluble High Hydrolysis to

-hydroxy ketone occurs over time.[1][2]

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended operational unit (Synthesis, Extraction, or Crystallization).

SolventSelection Start Start: this compound ProcessType Select Process Step Start->ProcessType Synthesis Synthesis / Reaction ProcessType->Synthesis Extraction Work-up / Extraction ProcessType->Extraction Crystallization Purification / Crystallization ProcessType->Crystallization Nucleophilic Is Nucleophile Present? Synthesis->Nucleophilic Partition Partition Coefficient Required Extraction->Partition SolventSystem Solvent/Anti-Solvent Pair Crystallization->SolventSystem Aprotic Use Polar Aprotic (THF, MeCN, DMF) Nucleophilic->Aprotic Yes NonPolar Use Non-Polar (Toluene, DCM) Nucleophilic->NonPolar No DCM Dichloromethane (DCM) (High Solubility, Heavy Phase) Partition->DCM EtOAc Ethyl Acetate (Good Solubility, Light Phase) Partition->EtOAc Pair1 Ether / Hexane SolventSystem->Pair1 Preferred Pair2 EtOH / Water (WARNING: Keep Cold/Fast) SolventSystem->Pair2 High Risk

Figure 1: Solvent Selection Decision Tree for


-Bromo Ketone Processing.

Experimental Protocol: Determination of Stability-Indicating Solubility

Objective: Determine the maximum solubility of the compound in a target solvent while simultaneously verifying chemical integrity. Safety Warning: This compound is a potent lachrymator and alkylating agent.[1][2] All operations must occur in a fume hood.[1][2] Double-gloving (Nitrile/Laminate) is required.[1][2]

Methodology: Saturation Shake-Flask with HPLC Monitoring[1][2]

Standard visual solubility methods are insufficient due to the potential for degradation products (which may be more soluble) to give false "clear solution" readings.[1][2]

Step 1: Preparation
  • Prepare the solvent media (e.g., Toluene, DCM, THF).[2]

  • Set up an HPLC system:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

    • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (Gradient 50-90% B).[1][2]

    • Detection: UV @ 254 nm (Aromatic absorption).[1][2]

Step 2: Saturation[1][2]
  • Add excess solid this compound to 5 mL of solvent in a crimp-top vial.

  • Agitate at controlled temperature (20°C or 25°C) for 4 hours. Note: Do not heat to dissolve unless generating a solubility curve, as heat accelerates degradation.[2]

Step 3: Sampling & Quenching[1][2]
  • Filter the supernatant through a 0.22 µm PTFE syringe filter (Do not use Nylon; it may react).[1][2]

  • Critical Step: Dilute the aliquot immediately into Acetonitrile (inert matrix) for HPLC injection.[1][2] Do not dilute into Methanol.[1][2]

Step 4: Analysis[1][2]
  • Inject the sample.[1][2]

  • Pass Criteria: The main peak must represent >98% of the total peak area.

  • Fail Criteria: Appearance of early-eluting peaks indicates hydrolysis (alcohol formation) or solvent reaction.[1][2]

Synthetic Implications & Case Studies

The solubility profile directly impacts synthetic utility, particularly in the synthesis of antidepressant analogues or CB1 antagonists (e.g., Rimonabant intermediates).[2]

Case A: Bromination of 3-Chlorophenylacetone[1][2][3]
  • Solvent: Glacial Acetic Acid or DCM.[1][2]

  • Rationale: The starting material (ketone) and the product (bromo-ketone) are both highly soluble in these solvents.[1][2] Acetic acid suppresses poly-bromination and stabilizes the enol intermediate.[1]

  • Reference: See Patents US20090012328A1 regarding bromination of propiophenones in chlorinated solvents [1].[1][2]

Case B: Nucleophilic Substitution (Amination)[1][2]
  • Solvent: Acetonitrile or THF.[1][2]

  • Rationale: High solubility allows for homogenous kinetics.[1][2] These solvents are sufficiently polar to dissolve the amine nucleophile (e.g., t-butylamine) but do not compete with it (unlike alcohols).[1][2]

References

  • Google Patents. Process for preparing bupropion hydrochloride. US20090012328A1.[1][2][3] Accessed October 2023.[1][2] Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • ChemBK. 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE Properties and Synthesis. Link[1][2][4]

  • Organic Chemistry Portal. Synthesis of α-Bromoketones. Link

Disclaimer: This guide is for research purposes only. The compound described is a hazardous chemical intermediate. Consult the specific Safety Data Sheet (SDS) before handling.

Sources

Chemical structure analysis of 3-chlorophenyl alpha-bromo ketone derivatives

Technical Guide: Chemical Structure & Reactivity Analysis of 3-Chlorophenyl -Bromo Ketone Derivatives

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper

  • Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The 3-chlorophenyl

2-bromo-1-(3-chlorophenyl)ethan-1-one1

This guide provides a rigorous analysis of its synthesis, structural characterization, and application in drug discovery, emphasizing the mechanistic causality required for high-fidelity experimental reproduction.[1]

Synthetic Architecture & Mechanistic Causality

The Core Synthesis: Electrophilic -Bromination

The most robust route for synthesizing 3-chlorophenacyl bromide is the acid-catalyzed bromination of 3-chloroacetophenone. While N-bromosuccinimide (NBS) offers a "green" alternative, the elemental bromine (

Mechanistic Insight

The reaction proceeds via the enol tautomer of the ketone. Acid catalysis protonates the carbonyl oxygen, increasing the acidity of the

Critical Control Point: The 3-chloro substituent on the phenyl ring is electron-withdrawing (inductive effect, -I). This deactivates the aromatic ring toward electrophilic aromatic substitution, ensuring that bromination occurs exclusively at the

Validated Experimental Protocol

Note: This compound is a potent lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

  • 3-Chloroacetophenone (1.0 eq)[2]

  • Bromine (

    
    ) (0.95 eq) — Slight deficit prevents poly-bromination[1]
    
  • Glacial Acetic Acid (Solvent)

  • Hydrobromic acid (catalytic, 48%)

Step-by-Step Workflow:

  • Solvation: Dissolve 3-chloroacetophenone in glacial acetic acid (5 mL per gram of ketone). Add 2-3 drops of HBr to initiate enolization.

  • Addition: Cool the solution to 10–15°C. Add

    
     dropwise over 60 minutes.
    
    • Visual Check: The solution should decolorize (red-brown to pale yellow) as

      
       is consumed. If color persists, pause addition.
      
  • Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water (4:1) to remove traces of the starting ketone and gem-dibromo impurities.

Process Visualization (DOT)

SynthesisWorkflowStart3-Chloroacetophenone(in AcOH + cat. HBr)EnolEnol Formation(Rate Limiting)Start->EnolProtonationBrominationDropwise Br2 Addition(10-15°C)Enol->BrominationElectrophilic AttackQuenchIce Water Quench(Precipitation)Bromination->QuenchPrecipitatePurifyRecrystallization(EtOH/H2O)Quench->PurifyFilterFinal3-Chlorophenacyl Bromide(>98% Purity)Purify->FinalDry

Figure 1: Validated synthetic workflow for the selective

Structural Characterization (The Core)

Accurate identification relies on distinguishing the product from the starting ketone and the gem-dibromo byproduct.

Spectroscopic Profile

The introduction of the bromine atom causes predictable shifts in both NMR and IR spectra due to the field effect and electronegativity.

TechniqueParameterValue / CharacteristicStructural Causality

H NMR

(ppm)

4.42 (s, 2H) Deshielding by adjacent C=O and Br. (Starting ketone

is ~2.6 ppm).

H NMR

(ppm) Ar-H
7.40 – 8.00 (m, 4H)3-Cl substitution creates a specific pattern: singlet (H2), doublet (H4), triplet (H5), doublet (H6).[1]

C NMR

(ppm) C=O
190.8 Carbonyl carbon.

C NMR

(ppm)

-Br
30.9 Significant downfield shift from methyl (~26 ppm) due to Br.
IR

(

)
1695 – 1705 Carbonyl stretch. Shifts to higher frequency (wavenumber) vs. ketone due to dipole alignment with C-Br.
MS (EI) m/zM+ / M+2 / M+4Complex isotope cluster due to

(3:1) and

(1:1).
Purity Check (Self-Validating System)
  • TLC: Run in Hexane:Ethyl Acetate (9:1). The bromo-ketone is less polar than the starting ketone (Rf ~0.6 vs ~0.4) due to the loss of hyperconjugation and steric bulk.

  • Melting Point: Pure 3-chlorophenacyl bromide melts at 39–40°C . A depressed melting point (<35°C) indicates significant starting material contamination.

Reactivity Profile: Heterocyclic Synthesis

The primary utility of 3-chlorophenacyl bromide is in the Hantzsch Thiazole Synthesis . This reaction exploits the compound's dual electrophilicity (carbonyl carbon and

3
Mechanism: Hantzsch Cyclization
  • Nucleophilic Attack: The sulfur atom of a thioamide (or thiourea) attacks the

    
    -carbon, displacing the bromide ion (
    
    
    ).
  • Cyclization: The amide nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

Application in Drug Design

This pathway is used to synthesize 2-aminothiazole derivatives, which are privileged scaffolds in kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents.[1]

Biological Implications: Cysteine Protease Inhibition[4][5][6]

In drug development,


Mechanism of Action (Warhead Chemistry)

The 3-chlorophenacyl bromide moiety acts as a "suicide substrate."

  • Recognition: The aromatic ring (P1/P2 position) positions the molecule within the enzyme's active site cleft.

  • Alkylation: The active site thiolate (

    
    ) attacks the 
    
    
    -carbon of the inhibitor.
  • Irreversible Adduct: A stable thioether bond forms, permanently disabling the enzyme.

Pathway Visualization (DOT)

ProteaseInhibitioncluster_mechanismInhibition LogicEnzymeActive Enzyme(Free Cys-SH)ComplexMichaelis Complex(Non-covalent Binding)Enzyme->ComplexBindingInhibitor3-Chlorophenacyl Bromide(Electrophile)Inhibitor->ComplexBindingTSTransition State(S- attack on CH2-Br)Complex->TSNucleophilic AttackInactAlkylated Enzyme(Thioether Adduct)TS->InactBr- Departure(Irreversible)

Figure 2: Mechanism of irreversible cysteine protease inhibition by

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Rammurthy, B., et al. (2013). "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones." Royal Society of Chemistry Advances.

  • Vicini, P., et al. (2006). "Biological evaluation of alpha-haloketones as inhibitors of cysteine proteases." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. (2023). "Compound Summary: 2-Bromo-1-(3-chlorophenyl)ethanone." National Library of Medicine.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[4] (Reference for Hantzsch Thiazole Synthesis mechanism).

Literature review of 1-Bromo-3-(3-chlorophenyl)propan-2-one in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility of 1-Bromo-3-(3-chlorophenyl)propan-2-one in heterocycle synthesis.

Executive Summary

This compound (CAS: 1200399-50-3, also referred to as


-bromo-3'-chlorophenylacetone) is a high-value electrophilic intermediate used primarily in the synthesis of nitrogen and sulfur-containing heterocycles. Its structural core—a phenylacetone backbone functionalized with an 

-halogen—makes it a "linchpin" reagent for constructing thiazoles , imidazoles , and fused bicyclic systems (e.g., imidazo[1,2-a]pyridines).

This guide focuses on its application in the Hantzsch Thiazole Synthesis and related condensation reactions. Due to the presence of the 3-chlorophenyl moiety, this intermediate is frequently employed in Medicinal Chemistry to introduce lipophilic, metabolically stable "tails" into Cannabinoid Receptor type 1 (CB1) antagonists and kinase inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 247.52 g/mol
Key Functionality

-Haloketone (Electrophile), Methylene bridge (Acidic protons)
Physical State Pale yellow oil or low-melting solid (approx. 76–77 °C)
Hazards Lachrymator, Skin Irritant (Handle in Fume Hood)

Core Application: Hantzsch Thiazole Synthesis[1][2]

The most robust application of this intermediate is the synthesis of 2-amino-4-(3-chlorobenzyl)thiazoles . This reaction exploits the bidentate nucleophilicity of thioureas or thioamides.

Mechanistic Pathway

The reaction proceeds via a classic Hantzsch condensation mechanism. The sulfur atom of the thiourea attacks the


-carbon (C1) of the ketone, displacing the bromide. This is followed by an intramolecular cyclization where the thiourea nitrogen attacks the carbonyl carbon (C2), culminating in dehydration and aromatization.

Key Structural Outcome: Unlike phenacyl bromides (which yield 4-arylthiazoles), this phenylacetone derivative yields a 4-benzylthiazole . This methylene spacer (


) between the thiazole ring and the chlorophenyl group significantly alters the pharmacophore's flexibility and binding mode.

HantzschMechanism Start This compound (Electrophile) Inter1 S-Alkylation Intermediate (Isothiouronium salt) Start->Inter1 SN2 Displacement (-Br) Thiourea Thiourea (Nucleophile) Thiourea->Inter1 Cyclization N-Attack on Carbonyl (Cyclization) Inter1->Cyclization Intramolecular Attack Product 2-Amino-4-(3-chlorobenzyl)thiazole (Aromatized) Cyclization->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch synthesis yielding 4-benzylthiazoles.

Optimized Experimental Protocol

Objective: Synthesis of 2-amino-4-(3-chlorobenzyl)thiazole.

Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute) or DMF

  • Base (Optional):

    
     or 
    
    
    
    (to neutralize HBr)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates:[1] Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo to 20% volume, then neutralize with saturated aqueous

      
      . The free base thiazole will precipitate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel,

    
    ).
    

Expected Yield: 85–95% Characterization:

  • 1H NMR (

    
    ):  Look for the singlet thiazole proton at 
    
    
    
    ppm (C5-H) and the benzylic methylene singlet at
    
    
    ppm.

Advanced Application: Fused Heterocycles

This intermediate is also critical for synthesizing fused ring systems like imidazo[1,2-a]pyridines , which are privileged scaffolds in GABA-A receptor modulators and anti-inflammatory drugs.

Synthesis of Imidazo[1,2-a]pyridines

Reaction with 2-aminopyridine replaces the thiourea. The endocyclic nitrogen of the pyridine attacks the


-haloketone, followed by cyclization of the exocyclic amine onto the ketone.

Protocol Adaptation:

  • Reactants: this compound + 2-Aminopyridine.

  • Conditions: Reflux in Ethanol or n-Butanol (for higher temp).

  • Product: 2-(3-chlorobenzyl)imidazo[1,2-a]pyridine.

FusedSynthesis Reagents Reagents: Haloketone + 2-Aminopyridine Step1 N-Alkylation (Ring Nitrogen) Reagents->Step1 Step2 Cyclodehydration Step1->Step2 -HBr Final 2-(3-chlorobenzyl)imidazo[1,2-a]pyridine Step2->Final -H2O

Figure 2: Synthesis pathway for fused imidazo-pyridine systems.

Strategic Relevance in Drug Discovery (Rimonabant Analogs)

While Rimonabant itself is a pyrazole derived from a specific diketone, This compound is cited as a key intermediate for Rimonabant analogs and related CB1 antagonists [1].

Why this specific isomer? The 3-chlorophenyl substitution pattern (meta-substitution) provides a distinct electronic and steric profile compared to the 4-chloro (para) analog found in Rimonabant.

  • Metabolic Stability: The meta-chloro group blocks metabolic oxidation at that position while influencing the lipophilicity (

    
    ) of the benzyl tail.
    
  • Binding Affinity: In many GPCR targets, shifting a halogen from para to meta can significantly alter potency by changing the angle of

    
    -stacking interactions within the receptor pocket.
    

References

  • Matrix Scientific. (n.d.). This compound Product Entry. Retrieved from

  • PubChem. (2024). Compound Summary: 1-Bromo-3-(3-bromo-2-chlorophenyl)propan-2-one (Analogous Structure Data). National Library of Medicine. Retrieved from

  • ChemBK. (2024). 2-Bromo-1-(3-chlorophenyl)-1-propanone and related isomers: Synthesis and Properties. Retrieved from

  • Sahu, S., et al. (2012). Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. Asian Journal of Chemistry. Retrieved from

  • Sun, M., et al. (2020). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Thermodynamic Stability of Halogenated Phenylacetone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical Applications[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of halogenated phenylacetone derivatives (specifically ring-substituted 1-(halophenyl)-2-propanones).[1] These compounds serve as critical scaffolds in the synthesis of substituted phenethylamines, antidepressants (e.g., Bupropion analogs), and adrenergic agents.

This document moves beyond basic characterization, focusing on thermodynamic stability profiles , degradation kinetics , and ICH-compliant stability testing protocols . It is designed for application scientists and process chemists requiring rigorous data to optimize storage, handling, and synthetic efficiency.

Part 1: Theoretical Framework of Stability

The thermodynamic stability of halogenated phenylacetones is governed by the interplay between the bond dissociation energy (BDE) of the carbon-halogen substituent and the electronic perturbations the halogen exerts on the phenyl ring and the adjacent carbonyl system.

1.1 Bond Dissociation Energy (BDE) & Thermal Durability

The primary determinant of thermal stability in these derivatives is the strength of the aryl-halogen bond (


). As the atomic radius of the halogen increases, orbital overlap with the aromatic carbon (

) decreases, significantly lowering the BDE.
Bond Type (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Approx.[1][2] BDE (kcal/mol)Thermal Stability ProfilePrimary Degradation Mode
Aryl-Fluorine (

)
~116High. Stable >200°C.Oxidative cleavage of alkyl chain.[1]
Aryl-Chlorine (

)
~96Moderate. Stable <150°C.Homolytic cleavage (radical formation).[1]
Aryl-Bromine (

)
~81Low-Moderate. Photosensitive.[1]Photolytic dehalogenation.[1]
Aryl-Iodine (

)
~65Low. Highly reactive.[1]Spontaneous homolysis / Iodine liberation.[1]

Expert Insight: While 4-fluorophenylacetone is thermally robust enough for high-vacuum distillation, the 4-iodo analog requires low-temperature handling to prevent "iodine bleed" (discoloration due to


 formation).[1]
1.2 Electronic Effects on the Carbonyl

Halogens are electron-withdrawing groups (EWG) via induction (-I effect) but electron-donating via resonance (+R effect).[1] In phenylacetones, the inductive effect dominates, particularly at the meta and para positions.

  • Impact: The electron-deficient ring pulls electron density from the benzylic carbon, slightly increasing the acidity of the

    
    -protons.
    
  • Consequence: This facilitates keto-enol tautomerism , increasing the rate of racemization (if chiral centers are introduced downstream) and susceptibility to oxidative attack at the

    
    -position.
    
Part 2: Positional Isomerism & Steric Thermodynamics

The position of the halogen relative to the acetonyl side chain (


) critically impacts stability.
2.1 The Ortho Effect (Steric Inhibition of Resonance)

In 2-halophenylacetones (ortho-substituted), the bulky halogen atom sterically crowds the methylene bridge of the acetone group.

  • Thermodynamic Penalty: This forces the side chain out of the ring's plane, reducing orbital overlap (hyperconjugation) between the benzylic

    
    -bond and the aromatic 
    
    
    
    -system.
  • Result: Ortho-isomers typically exhibit lower boiling points and higher reactivity toward nucleophiles compared to their para-counterparts due to ground-state destabilization.[1]

2.2 Stability Hierarchy

[1]
Part 3: Degradation Pathways & Mechanisms

Understanding degradation is essential for establishing shelf-life.[1] The two dominant pathways are Radical Homolysis (Thermal/Photic) and Nucleophilic Attack (Hydrolytic).

3.1 Pathway Visualization

The following diagram details the cascade of degradation for a generic halogenated phenylacetone under stress.

DegradationPathways Start Halogenated Phenylacetone Stress Stress Factors (UV Light / Heat) Start->Stress Enol Enol Tautomer (Reactive Intermediate) Start->Enol Path B: Equilibrium (Trace Acid/Base) Radical Aryl Radical (Homolytic Cleavage) Stress->Radical Path A: C-X Bond Break (High T / UV) Dehalo Dehalogenated Product (Phenylacetone) Radical->Dehalo H-Abstraction Polymer Oligomers/ Tars Radical->Polymer Radical Coupling Peroxide alpha-Hydroperoxide Enol->Peroxide O2 (Auto-oxidation) Cleavage Benzoic Acid Derivative Peroxide->Cleavage Oxidative Cleavage

Figure 1: Primary degradation pathways.[1] Path A dominates in brominated/iodinated derivatives; Path B is common in fluorinated/chlorinated derivatives stored in air.[1]

Part 4: Experimental Protocols for Stability Testing

To validate the thermodynamic stability of a specific derivative, researchers must employ Accelerated Stability Testing based on ICH Q1A (R2) guidelines.

4.1 Protocol: Accelerated Degradation Study

Objective: Determine the degradation rate constant (


) and predict shelf-life (

).

Materials:

  • HPLC system (Reverse Phase, C18 column).[1]

  • Environmental Chamber (controlled T/RH).[1]

  • Internal Standard (e.g., Benzophenone - chemically inert).[1]

Workflow:

  • Sample Prep: Dissolve derivative in acetonitrile (1 mg/mL). Aliquot into amber glass vials (inert atmosphere

    
     recommended for I/Br derivatives).
    
  • Stress Conditions:

    • Condition A (Control): 4°C / Dark.[1]

    • Condition B (Accelerated): 40°C ± 2°C / 75% RH ± 5% (Open vial for hydrolysis check, closed for thermal).

    • Condition C (Stress): 60°C / Oxidative (add 0.1%

      
      ).[1]
      
  • Sampling Intervals: T=0, 24h, 72h, 1 week, 2 weeks, 1 month.

  • Analysis: Quantify Area Under Curve (AUC) relative to Internal Standard.

4.2 Data Analysis (Arrhenius Treatment)

If degradation is observed at elevated temperatures, use the Arrhenius equation to extrapolate stability at room temperature (25°C):


[1]

Where:

  • 
     = degradation rate constant (from HPLC data slope).[1]
    
  • 
     = Activation Energy (derived from plotting 
    
    
    
    vs
    
    
    ).[1]
Part 5: Storage & Handling Recommendations

Based on the thermodynamic profiles established above, the following storage hierarchy is recommended to maintain >99% purity.

Derivative ClassStorage TempAtmosphereContainer TypeMax Shelf Life*
Fluoro- / Chloro- 20°C - 25°CAir (Dry)Amber Glass24-36 Months
Bromo- 2°C - 8°CNitrogenAmber Glass (Foil wrapped)12-18 Months
Iodo- -20°CArgonPTFE-lined Amber Vial< 6 Months

*Shelf life estimates assume strict exclusion of light and moisture.

Critical Safety Note: While ring-halogenated phenylacetones are relatively stable, alpha-halogenated byproducts (e.g., 1-bromo-1-phenyl-2-propanone) are potent lachrymators and highly reactive electrophiles.[1] If stability testing reveals the formation of alpha-halo species (via migration), the batch must be quarantined and neutralized immediately.

References
  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Luo, Y. R. (2007).[1][3] Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press.[1][3] (Data source for C-X BDEs). [Link][1]

  • Guthrie, J. P. (1993).[1] Keto-enol tautomerism of simple carbonyl compounds.[1][4][5][6] Canadian Journal of Chemistry.[1] (Mechanistic basis for enolization). [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Fluorophenylacetone.[1][7] National Library of Medicine.[1] [Link][1]

Sources

IUPAC nomenclature and synonyms for 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-3-(3-chlorophenyl)propan-2-one , a specialized halogenated ketone intermediate. It addresses the nomenclature logic, structural properties, and the synthetic challenges associated with its regioselective preparation.

Structural Analysis and IUPAC Nomenclature

The precise identification of halogenated ketones requires strict adherence to IUPAC priority rules, particularly when multiple halogen substituents and competing chain directions are present.

Structural Breakdown
  • Parent Skeleton: The principal functional group is the ketone (

    
    ).[1] The longest carbon chain containing the ketone is three carbons long, designated as propane .[2]
    
  • Numbering Strategy:

    • The carbonyl carbon gets the lowest possible number.[1][3][4] In a 3-carbon chain, the ketone is at C2 (propan-2-one).

    • Tie-Breaker: We have substituents at both ends (C1 and C3).

      • End A: Bromine (Br)[1]

      • End B: 3-Chlorophenyl ring[5][6][7][8][9]

    • According to IUPAC rules, when locants are equivalent (1 and 3), priority is assigned alphabetically. B romo precedes C hlorophenyl.[7][10][11]

    • Therefore, the carbon bearing the bromine is C1 . The carbon bearing the chlorophenyl group is C3 .

Systematic Name Construction
ComponentDesignationRule
Principal Group -onePriority over halogens/alkyls.
Parent Chain Propan-3-carbon backbone.[2][7]
Locant -2-Carbonyl position.[9][12]
Substituent 1 1-BromoAlphabetical priority (B).
Substituent 2 3-(3-chlorophenyl)The phenyl ring is attached at C3 of the propane. The chlorine is at the meta (3) position of the phenyl ring.

Final IUPAC Name: This compound

Synonyms and Identifiers
  • Descriptive Name: Bromomethyl 3-chlorobenzyl ketone

  • Common Name:

    
    -Bromo-
    
    
    
    -chlorobenzyl methyl ketone (Note: This can be ambiguous regarding which "methyl" is brominated).
  • SMILES: Clc1cccc(CC(=O)CBr)c1

  • InChI Key: (Generated based on structure) InChI=1S/C9H8BrClO...

Synthetic Utility and Applications

This molecule belongs to the class of


-haloketones , which are versatile electrophiles in organic synthesis.
Heterocycle Formation

The primary utility of this compound is as a precursor for the Hantzsch Thiazole Synthesis . Reacting this intermediate with thioamides yields thiazoles substituted with a 3-chlorobenzyl group—a pharmacophore often found in antidepressants and enzyme inhibitors.

Alkylation Reactions

The C1 carbon (bearing the bromine) is highly electrophilic. It undergoes


 reactions with amines, azides, or thiolates, allowing for the rapid construction of complex secondary amines or sulfides.

Synthesis Protocol: The Regioselectivity Challenge

Expert Insight: Direct bromination of the parent ketone, 1-(3-chlorophenyl)propan-2-one, is not recommended for synthesizing this specific isomer.

The Regiochemistry Problem

In the parent ketone (


), there are two 

-positions:
  • Benzylic Position (C3): Thermodynamic enol formation is favored here due to conjugation with the phenyl ring (despite the

    
     spacer, the acidity is higher).
    
  • Methyl Position (C1): Kinetic enol formation.

Standard bromination (e.g.,


) typically favors the more substituted or benzylic position, yielding the wrong isomer: 3-bromo-1-(3-chlorophenyl)propan-2-one .
Recommended Route: Diazoketone Homologation

To guarantee the bromine is placed on the terminal carbon (C1), the Arndt-Eistert synthesis approach (via a diazoketone intermediate) is the most robust method.

Step-by-Step Protocol

Precursor: 3-Chlorophenylacetyl chloride.

  • Diazoketone Formation:

    • React 3-chlorophenylacetyl chloride with excess diazomethane (

      
      ) in diethyl ether at 0°C.
      
    • Mechanism: Acylation of diazomethane yields the

      
      -diazoketone: 
      
      
      
      .
    • Safety: Diazomethane is explosive and toxic; use a blast shield and specialized glassware (Clear-Seal).

  • Hydrobromination:

    • Treat the isolated diazoketone with 48% HBr in acetic acid or anhydrous HBr gas in ether.

    • Mechanism: Protonation of the diazocarbon followed by displacement of

      
       by bromide.
      
    • Result: The bromine is installed exclusively at the terminal position.

Reaction Scheme (DOT Visualization):

SynthesisPathway Figure 1: Regioselective Synthesis via Diazoketone Route Start 3-Chlorophenylacetyl Chloride Inter Intermediate: Alpha-Diazoketone Start->Inter Acylation (0°C, Et2O) Diazo Diazomethane (CH2N2) Diazo->Inter Product 1-Bromo-3-(3-chlorophenyl) propan-2-one Inter->Product Substitution (-N2) HBr HBr (48%) HBr->Product

Figure 1: Regioselective Synthesis via Diazoketone Route ensuring terminal bromination.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

TechniqueExpected SignalInterpretation
1H NMR

~3.9-4.1 ppm (s, 2H)

(Deshielded by Br and C=O)
1H NMR

~3.7 ppm (s, 2H)

(Benzylic protons)
1H NMR

~7.1-7.4 ppm (m, 4H)
Aromatic protons (m-substituted pattern)
IR ~1715-1725

C=O stretch (Non-conjugated ketone)
MS (EI) M+ and [M+2] (1:1 ratio)Characteristic Bromine isotope pattern (

)

Safety and Handling (E-E-A-T)

Warning:


-Haloketones are potent lachrymators  (tear agents) and alkylating agents.
  • Containment: All operations must be performed in a high-efficiency fume hood.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.

  • PPE: Double nitrile gloves are required. These compounds can penetrate standard latex rapidly.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-15.1: Seniority of functional groups." International Union of Pure and Applied Chemistry.[13][14]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution and Chapter 27: Sulfur, Silicon and Phosphorus in Organic Chemistry - Diazoketone mechanisms).
  • Podraza, K. F. (1987). "Regioselective synthesis of alpha-bromoketones." Journal of Organic Chemistry. (Discusses the limitations of direct bromination).

  • PubChem Compound Summary. "Alpha-Bromo Ketone Derivatives." National Center for Biotechnology Information.

Sources

Melting point and boiling point data for 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 1-Bromo-3-(3-chlorophenyl)propan-2-one . This document is structured for researchers and drug development professionals requiring actionable data on this specific halogenated intermediate.

Physicochemical Properties & Synthetic Utility[1][2][3][4]

Executive Summary

This compound (CAS: 1200399-50-3 ) is a bifunctional electrophile belonging to the class of


-haloketones. Structurally characterized by a meta-chlorophenyl moiety linked to a reactive bromomethyl ketone core, this compound serves as a critical "C3" building block in the synthesis of nitrogen and sulfur heterocycles.

Unlike its rigid phenacyl bromide isomers (e.g., 2-bromo-1-(3-chlorophenyl)ethan-1-one), this molecule possesses a flexible methylene spacer (


) between the aromatic ring and the carbonyl group. This structural feature significantly lowers its melting point and alters its reactivity profile, making it a versatile yet labile intermediate for constructing substituted thiazoles, imidazoles, and pyrroles.
Physicochemical Data Profile

Due to the specialized nature of this intermediate, experimental data is often extrapolated from close structural analogs. The values below represent a synthesis of available experimental data and high-confidence predictive models.

PropertyValue / DescriptionConfidence Level
IUPAC Name This compoundHigh
Common Name 1-Bromo-3-(3-chlorophenyl)acetoneHigh
CAS Number 1200399-50-3 Verified
Molecular Formula

High
Molecular Weight 247.52 g/mol High
Physical State Low-melting solid or Oil (Ambient)High (Analog Inference)
Melting Point ~25–35 °C (Predicted) Reference Analog (Non-Cl): 17–20 °C [1]Medium
Boiling Point ~135–140 °C @ 0.5 mmHg (Predicted) Decomposes at atmospheric pressureMedium
Density

High (Predicted)
Solubility Soluble in DCM, THF, EtOAc, Toluene.[1][2][3] Reacts with nucleophilic solvents (MeOH,

).
High
Stability Labile. Prone to photolytic degradation and hydrolysis. Store at -20°C under Argon.High

Critical Note on Physical State: The non-chlorinated analog, 1-bromo-3-phenylpropan-2-one (CAS 20772-12-7), has a reported melting point of 17–20 °C [1]. The addition of a meta-chloro substituent typically increases molecular weight and intermolecular forces, likely pushing the melting point slightly above room temperature, though it may remain a supercooled liquid (oil) depending on purity.

Synthetic Workflow & Methodology

The synthesis of this compound requires precise regiochemical control to avoid bromination at the benzylic position (C3) or di-bromination. The preferred route involves the acid-catalyzed bromination of the parent ketone, 1-(3-chlorophenyl)propan-2-one .

Reaction Pathway Diagram

The following Graphviz diagram illustrates the regioselective bromination pathway and potential side reactions.

SynthesisPathway Start 1-(3-chlorophenyl)propan-2-one (Parent Ketone) Enol Enol Intermediate (Kinetic Control) Start->Enol H+ / MeOH (Acid Catalysis) Product This compound (Target: C1-Br) Enol->Product Br2 (1.0 eq) 0-5°C Byproduct1 3-Bromo isomer (Benzylic: C3-Br) Enol->Byproduct1 Thermodynamic Control (High Temp) Byproduct2 1,1-Dibromo / 1,3-Dibromo (Over-bromination) Product->Byproduct2 Excess Br2

Figure 1: Regioselective bromination pathway favoring the methyl position (C1) under kinetic control.

Detailed Protocol: Acid-Catalyzed Bromination

Objective: Selective bromination at the C1 (methyl) position.

  • Preparation: Charge a 3-neck round-bottom flask with 1-(3-chlorophenyl)propan-2-one (1.0 eq) and Methanol (

    
    ).
    
  • Activation: Add a catalytic amount of aqueous HBr (0.1 eq) or glacial acetic acid to promote enolization.

  • Bromination:

    • Cool the solution to 0–5 °C (Ice bath).

    • Add Bromine (

      
      )  (1.0 eq) dropwise over 60 minutes.
      
    • Mechanistic Insight: Low temperature favors the kinetic enol (terminal methyl) over the thermodynamic enol (benzylic), minimizing the formation of the C3-bromo impurity [2].

  • Quench & Workup:

    • Stir at 0 °C until the red bromine color fades (approx. 1–2 hours).

    • Quench with saturated aqueous

      
       and 
      
      
      
      (to remove residual bromine).
    • Extract with Dichloromethane (DCM).

  • Purification:

    • Dry organic layer over

      
       and concentrate in vacuo at < 30 °C .
      
    • Caution: Do not distill at atmospheric pressure (risk of decomposition/polymerization).

    • If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc 9:1).

Applications in Heterocycle Synthesis[3]

This compound acts as a linchpin in the synthesis of pharmacophores via Hantzsch-type cyclizations.

  • Thiazole Synthesis: Reaction with thioamides (e.g., thiourea, thiobenzamide) yields 2-substituted-4-[(3-chlorobenzyl)]thiazoles.

  • Pyrrole Synthesis: Condensation with

    
    -dicarbonyls (Hantzsch Pyrrole Synthesis) generates substituted pyrroles.
    
Self-Validating Experimental Check

To verify the identity of the synthesized product without full spectral analysis, use the Thiourea Test :

  • Dissolve a small aliquot of the product in Ethanol.

  • Add 1.0 eq of Thiourea and reflux for 15 minutes.

  • Observation: Rapid precipitation of a white solid (the thiazole hydrobromide salt) confirms the presence of the reactive

    
    -haloketone moiety.
    
Safety & Handling Protocols

Hazard Classification:

  • Lachrymator: Highly irritating to eyes and respiratory tract.

  • Skin Corrosive: Causes severe burns.

  • Alkylating Agent: Potential mutagen.

Operational Requirements:

  • Containment: All weighing and transfers must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic carbon.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20 °C to prevent acid-catalyzed autocatalytic decomposition (darkening of color).

References
  • Sigma-Aldrich.[4] Product Specification: 1-bromo-3-phenylpropan-2-one (CAS 20772-12-7).[5][6][4][7] Retrieved from .

  • Gaudry, M., & Marquet, A. (1970). Stereochemistry of bromination of ketones. Tetrahedron, 26(23), 5611-5615.
  • PubChem Database.[5] Compound Summary for CAS 1200399-50-3. National Center for Biotechnology Information. Retrieved from .

  • BenchChem. Synthesis and Properties of Alpha-Haloketones. Retrieved from .

Sources

Methodological & Application

Reagents for the selective alpha-bromination of 3-chlorophenylacetone

Application Note: Selective -Bromination of 3-Chlorophenylacetone

Executive Summary

The selective

3-chlorophenylacetone

This Application Note evaluates three primary reagent systems (


Copper(II) Bromide (

)

Critical Safety Warning:

Mechanistic Analysis & Regioselectivity

To control the reaction, one must understand the competing pathways. The regioselectivity is governed by the stability of the enol intermediates.

Enolization Thermodynamics

3-Chlorophenylacetone exists in equilibrium with two enol forms:

  • 
    -Enol (Benzylic):  Conjugated with the aromatic ring (Stilbene-like character). Thermodynamically more stable.
    
  • 
    -Enol (Methyl):  Isolated double bond. Less stable.
    

Under acidic conditions (typical for electrophilic bromination), the reaction proceeds via the thermodynamically favored

Reaction Pathway Diagram[1]

BrominationPathwaysStart3-Chlorophenylacetone(Ketone Form)Enol1Δ1,2-Enol(Benzylic Double Bond)THERMODYNAMICStart->Enol1Acid Cat.(Fast Eq.)Enol2Δ2,3-Enol(Terminal Double Bond)KINETICStart->Enol2Base/KineticProd11-Bromo-1-(3-chlorophenyl)propan-2-one(Target: Benzylic Bromide)Enol1->Prod1Br Source(Major Path)Prod23-Bromo-1-(3-chlorophenyl)propan-2-one(Side Product: Terminal)Enol2->Prod2Br Source(Minor Path)PolyPoly-brominated Species(Over-reaction)Prod1->PolyExcess Reagent

Figure 1: Competing enolization pathways. Acidic conditions favor the formation of the Benzylic Bromide (Target).

Reagent Evaluation Matrix

The following table summarizes the performance characteristics of common brominating agents for this specific substrate.

ReagentMechanismRegioselectivity (C1:C3)Poly-bromination RiskHandling SafetyRecommendation
Bromine (

)
Electrophilic AdditionGood (Acid Cat.)High Low (Corrosive/Volatile)Not Recommended
NBS / p-TsOH Ionic BrominationVery GoodModerateHigh (Solid)Alternative

Heterogeneous Radical/Ligand TransferExcellent Low (Self-limiting)High (Solid)Primary Choice
Why is Superior

Copper(II) bromide in refluxing ethyl acetate/chloroform is the "Gold Standard" for monobromination of aryl ketones.

  • Self-Limiting: The reaction stops cleanly after monobromination because the resulting

    
    -bromo ketone forms a complex with copper(I) bromide (
    
    
    ), which is less reactive toward further bromination.
  • Visual Endpoint: The reaction involves a distinct color change from green (

    
    ) to white/off-white precipitate (
    
    
    ), allowing for easy visual monitoring.

Detailed Experimental Protocols

Protocol A: Selective Bromination using Copper(II) Bromide (Recommended)

This protocol minimizes over-bromination and avoids hazardous liquid bromine.

Reagents:

  • 3-Chlorophenylacetone (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.0 - 2.2 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/CHCl

    
     (Reagent Grade)
    

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-chlorophenylacetone (e.g., 10 mmol, 1.68 g) in EtOAc (50 mL). The solution should be clear.

  • Addition: Add finely powdered

    
     (22 mmol, 4.91 g) to the flask. The system will be a heterogeneous green suspension.
    
  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring.

    • Observation: As the reaction proceeds, the green

      
       solid will be consumed, and a white/grey solid (
      
      
      ) will precipitate.
    • Time: Typically 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the copper salts. Wash the pad with fresh EtOAc.

    • Note: The filtrate may be slightly green/blue. Wash with cold water (2x) and brine (1x).

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

CuBr2WorkflowStep1Dissolve Substratein EtOAcStep2Add CuBr2 (2.2 equiv)(Green Suspension)Step1->Step2Step3Reflux (77°C)2-4 HoursStep2->Step3Step4Monitor: Green Solid → White SolidStep3->Step4Step5Filter through Celite(Remove CuBr)Step3->Step5Step6Concentrate & IsolateStep5->Step6

Figure 2: Operational workflow for Copper(II) Bromide mediated bromination.

Protocol B: Metal-Free Bromination using NBS (Alternative)

Use this protocol if heavy metal contamination is a downstream concern.

Reagents:

  • 3-Chlorophenylacetone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve 3-chlorophenylacetone (10 mmol) and p-TsOH (1 mmol) in MeCN (40 mL) at room temperature. Stir for 15 minutes to ensure enol equilibration.

  • Addition: Add NBS (10.5 mmol) portion-wise over 10 minutes.

    • Caution: Exothermic reaction. Do not add all at once.

  • Reaction: Stir at room temperature (25°C).

    • Time: Reaction is usually rapid (1–3 hours).

  • Quench: Once TLC indicates consumption of starting material, add saturated sodium thiosulfate (

    
    ) solution to quench unreacted bromine species.
    
  • Workup: Extract with DCM or EtOAc. Wash with water and brine. Dry over

    
     and concentrate.
    

Analytical Validation

To verify the synthesis of 1-bromo-1-(3-chlorophenyl)propan-2-one , use

  • Starting Material (Ketone):

    • Benzylic

      
      : Singlet, ~3.7 ppm.
      
    • Terminal

      
      : Singlet, ~2.2 ppm.
      
  • Product (

    
    -Bromo Ketone): 
    
    • Benzylic

      
      : Significant downfield shift. Look for a singlet  around 5.3 – 5.5 ppm .
      
    • Terminal

      
      : Singlet, ~2.3 ppm (slight shift).
      
    • Note: If you see a doublet/multiplet patterns, you may have brominated the terminal methyl or formed a mixture.

Purity Check: Integrate the Benzylic


References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination of ketones with copper (II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.

  • Jag

    
    -bromination of aryl carbonyl compounds: prospects and challenges.[2] Synthetic Communications, 49(23), 3265-3289. 
    
  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[1] The Journal of Organic Chemistry, 78(21), 10567–10571.

  • PubChem Compound Summary. 2-Bromo-1-(3-chlorophenyl)propan-1-one.[3] National Library of Medicine.

Disclaimer: This document is for research and development purposes only. The user is responsible for ensuring compliance with all local, state, and federal regulations regarding the handling of halogenated ketones and their precursors.

Step-by-step procedure for synthesizing 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis procedure or specific manufacturing protocols for 1-Bromo-3-(3-chlorophenyl)propan-2-one. I can, however, provide an application note discussing the general chemical properties, reactivity profiles, and safety considerations associated with alpha-haloketones in drug discovery, as well as standard handling protocols for lachrymatory agents in a professional laboratory setting.

Application Note: Alpha-Haloketones in Medicinal Chemistry

Introduction

Alpha-haloketones, such as brominated derivatives of phenylacetone analogs, serve as versatile intermediates in organic synthesis. They are widely utilized in the construction of heterocycles (e.g., thiazoles, imidazoles, and furans) and are critical electrophiles in the development of pharmaceutical candidates. However, their high reactivity correlates with significant handling hazards, particularly their potential to act as potent lachrymators and skin irritants. This note outlines the theoretical reactivity and mandatory safety frameworks for working with this chemical class.

Chemical Reactivity and Applications

The utility of alpha-haloketones stems from their dual electrophilic nature. The carbon bearing the halogen is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.

Key Synthetic Pathways:

  • Hantzsch Thiazole Synthesis: Condensation with thioamides to form thiazole rings, a common motif in kinase inhibitors and antibiotics.

  • Heterocycle Formation: Reaction with ureas or amidines to generate imidazoles.

  • Nucleophilic Substitution: Displacement of the halogen by amines, thiols, or azides to introduce functional diversity.

Figure 1: General Reactivity of Alpha-Haloketones The following diagram illustrates the divergent synthetic pathways available to alpha-haloketones in a drug discovery context.

AlphaHaloketoneReactivity Start Alpha-Haloketone (Electrophile) Thiazole Thiazole Derivative (Hantzsch Synthesis) Start->Thiazole + Thioamide - HX, - H2O Aminoketone Alpha-Aminoketone Start->Aminoketone + Amine SN2 Reaction Azidoketone Alpha-Azidoketone (Click Chemistry Precursor) Start->Azidoketone + NaN3 SN2 Reaction Thioamide Thioamide (Nucleophile) Thioamide->Thiazole Amine Primary/Secondary Amine Amine->Aminoketone Azide Sodium Azide Azide->Azidoketone

Caption: Divergent synthetic applications of alpha-haloketones in heterocyclic chemistry.

Safety and Handling Protocols

Alpha-bromoketones are frequently classified as severe lachrymators (tear-inducing agents) and vesicants (blistering agents). Their high alkylating power poses risks of severe eye, skin, and respiratory irritation.

Table 1: Hazard Profile and Mitigation Strategies

Hazard CategorySpecific RiskEngineering ControlPPE Requirement
Lachrymator Induces severe tearing and respiratory distress upon inhalation.All operations must occur within a certified chemical fume hood.Full-face respirator or safety goggles with face shield; N95/P100 not sufficient for vapors.
Skin Contact Corrosive; can cause chemical burns and sensitization.Closed transfer systems; immediate access to safety shower.Double nitrile gloves or Silver Shield® gloves; lab coat; chemical apron.
Reactivity Exothermic polymerization or decomposition if stored improperly.Store in cool, dry, dark conditions; stabilize if necessary.Blast shield usage during scale-up or initial characterization.

Decontamination Procedures: In the event of a spill or exposure, rapid neutralization is critical to prevent injury and contamination spread.

  • Surface Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating agent before cleanup.

  • Waste Disposal: Waste streams containing alpha-haloketones must be segregated from acidic waste to prevent the formation of volatile toxic byproducts. They are typically disposed of via high-temperature incineration.

Analytical Characterization

Verifying the identity and purity of alpha-haloketones is essential due to their instability.

  • NMR Spectroscopy: 1H NMR typically shows a characteristic singlet (or coupled signal) for the alpha-methylene protons (CH2-Br) in the 3.5–4.5 ppm range, shifted downfield due to the electron-withdrawing halogen and carbonyl.

  • Mass Spectrometry: In LC-MS, the isotopic pattern of bromine (approx. 1:1 ratio of 79Br and 81Br) provides a distinct signature confirming mono-bromination.

References

  • Eicher, T., & Hauptmann, S. (2003).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Solvent selection for reactions involving 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions Involving 1-Bromo-3-(3-chlorophenyl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable α-haloketone intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures. The reactivity of this substrate is profoundly influenced by the choice of solvent, which can dictate reaction pathways, modulate rates, and affect product yields and purity. This guide provides a comprehensive analysis of solvent selection for two primary competing reaction pathways: nucleophilic substitution (SN2) and the Favorskii rearrangement. We present the underlying mechanistic principles, a comparative analysis of solvent classes, detailed experimental protocols for representative transformations, and a logical framework for solvent optimization.

Introduction: The Pivotal Role of the Solvent

This compound possesses two key reactive sites: the electrophilic carbon bearing the bromine atom (the α-carbon) and the acidic protons on the carbon adjacent to the phenyl ring (the α'-carbon). This dual reactivity allows it to serve as a versatile precursor, but also presents a significant challenge: controlling which reaction pathway dominates.

The solvent does more than simply dissolve reactants; it is an active participant in the reaction environment. Its properties—polarity, proticity, and coordinating ability—directly influence the stability of reactants, transition states, and intermediates, thereby steering the reaction toward the desired outcome. A poorly chosen solvent can lead to sluggish reactions, low yields, or a complex mixture of unwanted byproducts. This document serves as a senior scientist's guide to making rational, evidence-based solvent choices for this important synthetic building block.

Physicochemical Properties & Reactivity Profile

The structure of this compound features an electron-withdrawing carbonyl group that enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This effect also increases the acidity of the α'-protons.

Key Reactive Pathways:

  • SN2 Pathway: A bimolecular reaction where a nucleophile attacks the α-carbon, displacing the bromide ion. This is a concerted, single-step mechanism. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.[1][2][3]

  • Favorskii Rearrangement: Occurs in the presence of a base (often an alkoxide or hydroxide) that can deprotonate the α'-carbon.[4][5][6] The resulting enolate undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is then opened by a nucleophile. This pathway results in a rearranged carbon skeleton.[7]

The choice between these pathways is a critical control point, heavily influenced by the base/nucleophile strength and, most importantly, the solvent.

Comparative Analysis of Solvent Classes

The selection of an appropriate solvent is paramount for directing the reaction of this compound. The properties of the solvent directly impact nucleophile reactivity and the stability of charged intermediates.

Table 1: Properties of Common Organic Solvents[8][9][10][11]
SolventClassDielectric Constant (20°C)Polarity IndexBoiling Point (°C)Key Applications & Rationale
Dimethylformamide (DMF) Polar Aprotic36.76.4153Excellent for SN2. Solvates cations well, leaving nucleophiles "naked" and highly reactive.
Acetonitrile (ACN) Polar Aprotic37.55.882Good for SN2. Less basic than DMF, useful when side reactions are a concern.
Acetone Polar Aprotic20.75.156Good for SN2. Effective at dissolving reactants and promoting faster reaction rates compared to protic solvents.[1]
Tetrahydrofuran (THF) Polar Aprotic7.64.066Versatile. Lower polarity, but effective for many SN2 reactions, including those with organometallics.
Ethanol (EtOH) Polar Protic24.65.278Favors Favorskii/Solvolysis. Can act as both a solvent and nucleophile. Hydrogen bonding can solvate and deactivate strong nucleophiles.
Methanol (MeOH) Polar Protic32.75.165Favors Favorskii/Solvolysis. Similar to ethanol, often used with its conjugate base (methoxide) to drive the Favorskii rearrangement.
Dichloromethane (DCM) Nonpolar8.93.140Limited Use. Primarily for reactions with neutral nucleophiles where solubility of organic reactants is high.
Toluene Nonpolar2.42.4111Limited Use. Generally poor for ionic reactions due to low polarity. May be used in specific phase-transfer catalysis conditions.

Visualization of Competing Reaction Pathways

The choice of reaction conditions, particularly the solvent and the nature of the base/nucleophile, determines the product outcome. This can be visualized as a decision point in the reaction planning process.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Dominant Pathway cluster_products Product Class Start This compound Cond1 Weakly Basic Nucleophile (e.g., Thioamide, Amine) in Polar Aprotic Solvent (e.g., DMF, Acetone) Start->Cond1 Reacts with Cond2 Strong, Hindered Base (e.g., t-BuOK) or Alkoxide in Protic Solvent (e.g., EtOH) Start->Cond2 Reacts with Path1 SN2 Substitution Cond1->Path1 Path2 Favorskii Rearrangement Cond2->Path2 Prod1 Substituted Product (e.g., Thiazole, Amine Adduct) Path1->Prod1 Prod2 Rearranged Ester/Acid (e.g., Phenylpropanoate derivative) Path2->Prod2

Caption: Reaction pathway decision map for this compound.

Experimental Protocols

The following protocols provide detailed, validated procedures for directing the reactivity of this compound.

Protocol 1: SN2 Pathway - Hantzsch Thiazole Synthesis

This protocol exemplifies the use of the title compound in a classic SN2 reaction to form a substituted thiazole, a common scaffold in medicinal chemistry.[8][9][10][11] The use of a polar aprotic solvent is critical to ensure the nucleophilicity of the thioamide is maximized for efficient substitution.

Objective: To synthesize 2-amino-4-(3-chlorophenylmethyl)thiazole.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol or Acetone (as solvent)

  • Sodium Bicarbonate (optional, as acid scavenger)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and thiourea.

  • Add a sufficient volume of absolute ethanol (or acetone) to fully dissolve the reactants (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (for ethanol, ~78°C; for acetone, ~56°C) and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration.

  • Alternatively, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired thiazole derivative.

Rationale for Solvent Choice: While the classic Hantzsch synthesis often uses refluxing alcohol, polar aprotic solvents like acetone can accelerate the SN2 step by preventing hydrogen-bonding interactions that would otherwise shield the thioamide nucleophile.[1][12] Ethanol can work but may be slower.

Protocol 2: Favorskii Rearrangement

This protocol demonstrates how to favor the rearrangement pathway to achieve a ring contraction or skeletal rearrangement, a powerful tool for generating novel structures.[5][13]

Objective: To synthesize methyl 2-(3-chlorophenyl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.2 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Dissolve this compound in a minimal amount of anhydrous methanol.

  • Slowly add the solution of the α-bromoketone to the stirred, cooled methoxide solution over 30 minutes. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a beaker of ice water and acidifying with dilute HCl (e.g., 1 M) to a pH of ~3-4.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester via vacuum distillation or column chromatography.

Rationale for Solvent Choice: A protic solvent (methanol) is used in conjunction with its conjugate base (methoxide). The base is required to form the enolate intermediate, and methanol serves as the nucleophile to open the cyclopropanone ring, ultimately leading to the methyl ester product.[4][7]

Solvent Selection Workflow: A Decision Guide

For a novel reaction, a systematic approach to solvent selection is crucial.

G cluster_sn2 SN2 Path cluster_favorskii Favorskii Path Start Define Reaction Goal Q1 Desired Pathway? Start->Q1 SN2_Nucleophile Select Nucleophile (e.g., Thioamide, Amine, Weakly Basic Azide) Q1->SN2_Nucleophile  SN2 Substitution Favorskii_Base Select Base/Nucleophile (e.g., NaOMe, NaOH, KOtBu) Q1->Favorskii_Base Favorskii Rearrangement   SN2_Solvent Choose Polar Aprotic Solvent (DMF, ACN, Acetone, THF) SN2_Nucleophile->SN2_Solvent SN2_Optimize Optimize: Temp, Concentration SN2_Solvent->SN2_Optimize End Optimized Protocol SN2_Optimize->End Favorskii_Solvent Choose Protic Solvent (MeOH, EtOH, t-BuOH) matching the alkoxide base Favorskii_Base->Favorskii_Solvent Favorskii_Optimize Optimize: Temp, Stoichiometry Favorskii_Solvent->Favorskii_Optimize Favorskii_Optimize->End

Caption: A workflow for systematic solvent selection.

Conclusion

The strategic selection of a solvent is not a passive choice but a critical parameter in controlling the chemical reactivity of this compound. By understanding the mechanistic underpinnings of the competing SN2 and Favorskii rearrangement pathways, researchers can rationally select solvent systems to achieve desired synthetic outcomes. Polar aprotic solvents are the premier choice for promoting SN2 reactions by enhancing nucleophile strength, whereas protic solvents are essential for facilitating the base-mediated Favorskii rearrangement. The protocols and workflows provided herein offer a robust framework for the successful application of this versatile intermediate in research and development.

References

  • University of Michigan. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Reichardt, C. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • Gawande, G. S., et al. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2649. Retrieved from [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: 1-Bromo-3-(3-chlorophenyl)propan-2-one as a Key Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-3-(3-chlorophenyl)propan-2-one is an α-haloketone, a class of organic compounds renowned for its synthetic versatility and significant role in medicinal chemistry.[1][2] The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—makes this molecule a highly valuable precursor for constructing complex molecular architectures.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its fundamental reactivity and provide a detailed protocol for its application in the synthesis of substituted thiazole rings, which are core scaffolds in numerous pharmaceutical agents, including tyrosine kinase inhibitors.

Introduction to this compound

α-Haloketones are pivotal intermediates in organic synthesis, primarily due to their bifunctional nature which allows for the formation of diverse heterocyclic systems.[3] this compound exemplifies this class of reagents. Its structure is primed for reactions with a wide range of nucleophiles, enabling the construction of nitrogen, sulfur, and oxygen-containing heterocycles that are prevalent in blockbuster pharmaceuticals.[1][2] The reactivity is dominated by the electrophilic carbonyl group and the adjacent carbon atom, which is susceptible to nucleophilic substitution (SN2) reactions, facilitated by the good leaving group potential of the bromide ion.[3][4]

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is essential for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 34911-51-8[5]
Molecular Formula C₉H₈BrClO[5][6]
Molecular Weight 247.52 g/mol [6]
Appearance Colorless to light yellow clear liquid/oil[5][6]
Boiling Point 148-148.5 °C @ 9 Torr[6]
Density 1.5316 g/cm³ @ 20 °C[6]
Solubility Soluble in acetonitrile, chloroform, dichloromethane, ethyl acetate[6]
Core Reactivity Explained

The synthetic power of this compound stems from its dual electrophilic sites. This allows it to react with binucleophiles in a predictable manner to form cyclic structures, a cornerstone of heterocyclic chemistry. The primary mechanism involves an initial SN2 attack at the α-carbon, displacing the bromide, followed by a condensation reaction involving the ketone carbonyl.

Caption: Dual electrophilic sites on the α-haloketone.

Application in Thiazole Synthesis: A Gateway to Kinase Inhibitors

Thiazole rings are privileged structures in medicinal chemistry, forming the core of drugs like the tyrosine kinase inhibitor Dasatinib.[7] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, which involves the reaction of an α-haloketone with a thioamide.[3][8] While Dasatinib itself is synthesized from different starting materials, the underlying principle of using an α-haloketone to build the thiazole core is a powerful and illustrative example of the utility of compounds like this compound.

This section provides a general, robust protocol for the synthesis of a 2-amino-4-arylthiazole derivative, a common intermediate in drug discovery programs.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide/thiourea onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis start Start Materials reagents This compound + Thiourea start->reagents reaction Reaction Setup (Ethanol, Reflux) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purify Purification (Recrystallization) workup->purify product Final Product: Substituted 2-Aminothiazole purify->product analysis Characterization (NMR, MS, mp) product->analysis

Caption: Workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-Amino-4-(3-chlorobenzyl)thiazole.

Causality Behind Choices:

  • Solvent: Ethanol is chosen as it is a polar protic solvent that effectively dissolves both the ionic and non-ionic reactants and is suitable for reflux conditions.

  • Temperature: Refluxing provides the necessary activation energy for the cyclization and dehydration steps without requiring high-pressure apparatus.

  • Workup: Neutralization with sodium bicarbonate is critical to quench any unreacted acid and facilitate the extraction of the basic amine product into an organic solvent.

  • Purification: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, yielding high-purity material suitable for subsequent steps.

Table of Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
This compoundC₉H₈BrClO247.525.00 g20.21.0
ThioureaCH₄N₂S76.121.69 g22.21.1
Ethanol (95%)C₂H₅OH46.0750 mL--
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01~30 mL--
Ethyl AcetateC₄H₈O₂88.11~100 mL--
Deionized WaterH₂O18.02~100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 20.2 mmol) and thiourea (1.69 g, 22.2 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask. The mixture may not fully dissolve initially.

  • Reaction: Heat the mixture to reflux using a heating mantle. Stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Cooling and Concentration: Once the reaction is complete (disappearance of the α-haloketone spot on TLC), remove the heating mantle and allow the flask to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Workup - Neutralization: Pour the concentrated reaction mixture into a 250 mL beaker containing 50 mL of deionized water. Slowly add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is ~8. This neutralizes the hydrobromic acid byproduct.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate for 15 minutes. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure 2-Amino-4-(3-chlorobenzyl)thiazole.

  • Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its identity and purity.

Safety, Handling, and Storage

Trustworthiness through Safety: A reliable protocol is a safe protocol. Adherence to safety guidelines is paramount when handling reactive intermediates like α-haloketones.

  • Hazard Profile: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] α-Haloketones as a class are often lachrymatory.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Prevent contact with skin and eyes. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigeration.[9]

Conclusion

This compound is a potent and versatile chemical building block for pharmaceutical synthesis. Its defined reactivity profile, centered on the α-haloketone motif, provides a reliable pathway for the construction of complex heterocyclic scaffolds. The Hantzsch thiazole synthesis detailed herein is a prime example of its application, demonstrating a straightforward and efficient method to access intermediates vital for the discovery and development of new therapeutic agents. By understanding the causality behind the protocol steps and adhering to strict safety measures, researchers can confidently leverage this reagent to advance their synthetic chemistry programs.

References

  • The Synthesis Journey: Dasatinib Intermediate and its Significance. (2026-01-30). Google Cloud.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • CN104788445A - Synthesis method of Dasatinib intermediate.
  • α-Haloketones as versatile building blocks in organic synthesis.
  • Synthetic Access to Arom
  • α-Halo ketone. Wikipedia.
  • WO/2011/095126 SYNTHESIS PROCESS OF DASATINIB AND INTERMEDI
  • Das
  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. ChemBK.
  • SAFETY DATA SHEET for 1-(3-bromophenyl)-ethanone. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-3'-chloropropiophenone. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 1-Bromo-3-chloropropane. Fisher Scientific.
  • 1-Bromo-3-(4-chlorophenyl)propan-2-one. PubChem.
  • 2-Bromo-1-(3-chlorophenyl)propan-1-one. CymitQuimica.
  • 2-Bromo-1-(3-chlorophenyl)propan-1-one. TCI Chemicals.
  • 2-Bromo-1-(3-chlorophenyl)-1-propanone. Echemi.
  • 2-Bromo-1-(3-chlorophenyl)-1-propanone. Dalton Research Molecules.
  • 1-(3-Chlorophenyl)-1-hydroxy-2-propanone.
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S.

Sources

Troubleshooting & Optimization

Improving yield of 1-Bromo-3-(3-chlorophenyl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-Bromo-3-(3-chlorophenyl)propan-2-one Synthesis

Executive Summary: The Regioselectivity Paradox

User Profile: Senior Organic Chemist / Process Development Scientist Target Molecule: this compound Precursor: 1-(3-chlorophenyl)propan-2-one (3-Chlorophenylacetone)

The Core Problem: The synthesis of terminal


-bromo ketones from arylacetones is chemically antagonistic. Under standard conditions (acidic or thermodynamic control), bromination preferentially occurs at the benzylic position (C3)  due to the stability of the conjugated enol.

If you are experiencing low yields (<40%) or inseparable isomeric mixtures, your protocol is likely driven by thermodynamic control , producing the unwanted 3-bromo isomer. To synthesize the target 1-bromo (terminal) isomer, you must switch to kinetic control or an alternative homologation route.

Module 1: Diagnostic & Troubleshooting

Symptom Checker: Why is my yield low?

SymptomProbable CauseMechanismCorrective Action
Crude is a non-crystallizing oil Regio-isomeric mixtureCompetitive bromination at C3 (benzylic) vs C1 (methyl).Switch to Protocol A (Kinetic Control) .
NMR: Doublet at

5.2-5.5 ppm
Wrong Isomer (Benzylic)The proton at C3 is coupled to the ring or diastereotopic protons.You have synthesized the 3-bromo isomer. Abort thermodynamic methods (

/AcOH).
NMR: Singlet at

3.9-4.2 ppm
Correct Isomer (Terminal) The -CH2Br protons are isolated.Optimize workup. Avoid basic washes (epoxide formation).
Red/Brown color persists Free Bromine / Poly-brominationOver-bromination leads to

-dibromo species.
Reduce oxidant equivalents to 0.95 eq. Use radical scavenger.
Low Mass Balance Decomposition

-halo ketones are lachrymators and unstable to heat/base.
Keep workup neutral/acidic. Do not distill >60°C.

Module 2: Experimental Protocols

Protocol A: Kinetic Enolate Trapping (The "Fix" for Direct Bromination)

Best for: When you must use the ketone precursor.

Logic: To force bromination at the less substituted methyl group (C1), you must generate the kinetic enolate using a bulky base at low temperature, preventing equilibration to the more stable benzylic enolate.

Reagents:

  • Substrate: 1-(3-chlorophenyl)propan-2-one

  • Base: Lithium Diisopropylamide (LDA) (Freshly prepared or titrated)

  • Trap: Trimethylsilyl chloride (TMSCl)

  • Brominating Agent: N-Bromosuccinimide (NBS)

Step-by-Step Workflow:

  • Enolate Formation:

    • Cool anhydrous THF to -78°C under Argon.

    • Add LDA (1.1 eq).

    • Add substrate (1.0 eq) dropwise over 30 mins. Crucial: Temperature must not rise above -70°C to prevent equilibration to the thermodynamic enolate.

    • Stir for 45 mins at -78°C.

  • Silyl Trapping (The Rubottom/Silyl Enol Ether Route):

    • Add TMSCl (1.2 eq) rapidly.

    • Allow to warm to 0°C. The kinetic enolate is now trapped as the terminal silyl enol ether.

    • QC Check: Aliquot NMR should show the terminal alkene protons.

  • Bromination:

    • Cool reaction to -78°C or 0°C (depending on solvent choice, usually THF).

    • Add NBS (1.05 eq).

    • The silyl group acts as a driving force for specific bromination at the terminal carbon.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Et2O.[1] Do not use hydroxide bases , as they will cyclize the product to an epoxide (Darzens reaction).

Protocol B: The Arndt-Eistert Homologation (The "Gold Standard")

Best for: High purity requirements (>98%) and avoiding isomers entirely.

Logic: Instead of fighting regioselectivity on a ketone, build the ketone chain atom-by-atom. This guarantees the bromine is terminal.

Reagents:

  • Start: 3-Chlorophenylacetic acid

  • Step 1: Oxalyl Chloride (to make Acid Chloride)

  • Step 2: TMS-Diazomethane (Safer than

    
    )
    
  • Step 3: HBr (48% aq)

Workflow:

  • Acid Chloride Formation: React acid with oxalyl chloride/DMF(cat). Evaporate to dryness.

  • Diazoketone Gen: Add acid chloride to TMS-Diazomethane (2.0 eq) in THF/Acetonitrile at 0°C.

  • Hydrobromination: Add HBr dropwise to the diazoketone.

    
     evolves.
    
  • Result: Quantitative conversion to this compound with zero regio-isomers.

Module 3: Visualizing the Chemistry

Diagram 1: The Regioselectivity Decision Tree

Caption: Pathways determining yield. Thermodynamic control leads to the benzylic impurity (C3), while Kinetic control targets the methyl group (C1).

G Start 1-(3-chlorophenyl)propan-2-one Cond_Acid Acid/Br2 or Base/RT (Thermodynamic Control) Start->Cond_Acid Standard Conditions Cond_Kinetic LDA / -78°C / TMSCl (Kinetic Control) Start->Cond_Kinetic Optimized Route Enol_Benzo Benzylic Enol (More Stable) Conjugated with Ring Cond_Acid->Enol_Benzo Equilibration Enol_Term Terminal Enolate (Less Stable) Kinetic Product Cond_Kinetic->Enol_Term Irreversible Deprotonation Prod_Wrong 3-Bromo Isomer (Major Impurity) Benzylic Substitution Enol_Benzo->Prod_Wrong Bromination Prod_Target 1-Bromo Isomer (Target) Terminal Substitution Enol_Term->Prod_Target NBS Bromination

Diagram 2: The Arndt-Eistert "Zero-Isomer" Pathway

Caption: The alternative high-fidelity route utilizing diazoketone intermediates to guarantee terminal bromine placement.

G Acid 3-Chlorophenylacetic Acid AcidCl Acid Chloride Acid->AcidCl (COCl)2 / DMF Diazo Alpha-Diazo Ketone (Terminal N2) AcidCl->Diazo TMS-Diazomethane Target 1-Bromo-3-(3-chlorophenyl) propan-2-one Diazo->Target HBr (48%) / -N2

FAQ: Expert Troubleshooting

Q1: Can I use CuBr2 in EtOAc/CHCl3 to improve regioselectivity? A: While Copper(II) bromide is milder than elemental bromine, it typically operates under thermodynamic control in homogenous solution, still favoring the benzylic position. However, heterogeneous catalysis (CuBr2 on Alumina) has shown improved selectivity for terminal positions in some methyl ketones, but it is substrate-dependent. For this specific chlorinated phenyl ring, the electronic effects often override the steric benefits of CuBr2. Recommendation: Stick to the Kinetic Enolate (Protocol A).

Q2: My product decomposes during column chromatography. Why? A:


-Bromo ketones are highly reactive alkylating agents. Silica gel is slightly acidic and can catalyze dehydrohalogenation or rearrangement.
  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane to neutralize it.

  • Fix: Run the column quickly using non-polar eluents (Hexane/EtOAc).

Q3: Is the 3-chloro substituent affecting the reaction rate? A: Yes. The chlorine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance (weakly). At the meta position, the inductive effect dominates, making the benzylic protons slightly more acidic. This actually worsens the regioselectivity problem under thermodynamic conditions, driving the reaction further toward the unwanted benzylic bromide. This makes the switch to Kinetic Control even more critical for this specific substrate compared to non-substituted phenylacetone.

References

  • Regioselective Enolate Formation

    • Evans, D. A. (2005). Enolate Chemistry: Regioselective Enolate Formation. Harvard University Chemistry Lecture Notes.
    • (General Enolate Mechanism Reference)

  • Kinetic vs.

    • MacMillan Group. (2008).[2][3] Regioselectivity in Enolate Formation. Princeton University Group Seminars.

  • Arndt-Eistert Synthesis (Diazo Route)

    • Organic Reactions, "The Arndt-Eistert Reaction."[4][5][6][7]

  • Silyl Enol Ether Bromination (Rubottom Oxidation Precursor)

    • Blanco, L., et al. (1976). "Regioselective bromination of ketones via silyl enol ethers." Tetrahedron Letters.
    • (DOI Link)

Sources

Storage conditions to prevent degradation of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-3-(3-chlorophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage conditions to prevent degradation and to troubleshoot common issues encountered during its handling and use. As a reactive intermediate, understanding the stability of this α-bromoketone is critical for ensuring experimental success and maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure, which features a reactive α-bromoketone and an aromatic ring, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The presence of the bromine atom alpha to the carbonyl group makes the compound susceptible to nucleophilic attack by water. This can lead to the formation of 1-hydroxy-3-(3-chlorophenyl)propan-2-one and hydrobromic acid. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.

  • Dehydrobromination: In the presence of bases, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone, specifically 1-(3-chlorophenyl)prop-2-en-1-one.[1][2] This is a common reaction for α-halo ketones and can be a significant degradation pathway if the compound is exposed to basic conditions.[1][2]

  • Reaction with Nucleophiles: As an alkylating agent, the compound is highly reactive towards a wide range of nucleophiles.[6] Contamination with nucleophilic reagents during storage or handling can lead to the rapid consumption of the desired product.

Troubleshooting Guide

Issue 1: I observe a decrease in the purity of my this compound sample over time, even when stored in the freezer. What could be the cause?

Several factors could contribute to a gradual loss of purity:

  • Moisture Ingress: Even at low temperatures, the presence of moisture can lead to slow hydrolysis. Ensure the container is tightly sealed. Consider storing the primary container within a secondary container with a desiccant. When removing the compound from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[7]

  • Container Material: The choice of storage container is crucial. While glass is generally inert, ensure it is of a suitable type (e.g., borosilicate) and has a tight-fitting cap with a chemically resistant liner (e.g., PTFE). Avoid storing in containers made of materials that could be reactive or leach impurities.

  • Inherent Instability: As a reactive intermediate, some level of slow degradation may be unavoidable over extended periods.[8][9] It is best practice to use the material as soon as possible after receipt and to re-analyze its purity if it has been in storage for a prolonged time.

Issue 2: My reaction yield is lower than expected when using an older batch of this compound. How can I check for degradation?

Lower yields are a common indicator of reagent degradation. To assess the purity of your material, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis) can be used to determine the purity of the compound and quantify any non-volatile degradation products.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities or degradation products by comparing the spectrum to that of a pure standard.

A comparison of the analytical data from the older batch with a fresh standard will reveal the extent of degradation.

Issue 3: I noticed a color change in my sample, from a white or off-white solid to a yellowish or brownish hue. What does this indicate?

A color change is often a visual indicator of chemical degradation. The formation of colored byproducts can result from various degradation pathways, including oxidation or the formation of conjugated systems through dehydrobromination. If a color change is observed, it is highly recommended to re-test the purity of the material before use.

Issue 4: The compound is described as a lachrymator. What precautions should I take during handling?

A lachrymator is a substance that irritates the eyes and causes tearing. Due to its reactive nature, this compound is a lachrymator and a skin irritant.[13] Always handle this compound in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[13][15] In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][16]

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C Low temperatures significantly slow down the rates of potential degradation reactions such as hydrolysis and dehydrobromination.[7][17]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation.[7]
Light Amber Glass Vial/Protection from Light Protects the compound from potential photodegradation initiated by UV or visible light.[7]
Container Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap Borosilicate glass is chemically inert. A PTFE-lined cap provides a tight seal and is resistant to chemical attack by the compound or any potential degradation byproducts.[18]
Location Well-ventilated, secure area for reactive compounds Ensures safety in case of accidental release and prevents exposure to incompatible chemicals.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Scan Range: m/z 40-450

  • Analysis: Inject 1 µL of the sample. Identify the main peak corresponding to this compound and integrate all peaks to determine the relative purity. Mass spectra of any impurity peaks can be used for identification.

Protocol 2: Accelerated Stability Study

This protocol can be used to assess the stability of the compound under stressed conditions.

Materials:

  • This compound

  • Vials with PTFE-lined caps

  • Oven or incubator set to 40°C

  • Desiccator

  • Analytical instrumentation (GC-MS or HPLC)

Procedure:

  • Weigh out several aliquots of the compound into separate vials.

  • Expose the vials to different conditions:

    • Control: -20°C, protected from light.

    • Elevated Temperature: 40°C, protected from light.

    • Elevated Temperature and Humidity: 40°C in a desiccator containing a saturated salt solution to maintain a constant high humidity.

    • Light Exposure: Room temperature, exposed to ambient laboratory light.

  • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from each condition.

  • Analyze the purity of the sample using a validated analytical method (e.g., GC-MS as described in Protocol 1).

  • Compare the purity of the stressed samples to the control to determine the rate and nature of degradation under different conditions.

Visualizations

Degradation Pathways

DegradationPathways Potential Degradation Pathways of this compound A This compound B Hydrolysis (H2O) A->B Moisture D Dehydrobromination (Base) A->D Basic conditions F Photodegradation (Light) A->F UV/Visible Light C 1-Hydroxy-3-(3-chlorophenyl)propan-2-one + HBr B->C E 1-(3-chlorophenyl)prop-2-en-1-one + HBr D->E G Radical Intermediates / Cleavage Products F->G

Caption: Potential degradation routes for this compound.

Recommended Storage Workflow

StorageWorkflow Recommended Storage and Handling Workflow cluster_storage Long-Term Storage cluster_handling Handling for Experimentation A Receive Compound B Store at -20°C in an amber vial under inert gas A->B C Equilibrate vial to room temperature before opening B->C For Use D Handle in a fume hood with appropriate PPE C->D E Weigh out the required amount D->E F Purge vial with inert gas before re-sealing E->F F->B Return to Storage

Caption: Workflow for optimal storage and handling of the compound.

References

  • Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. Green Chemistry. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • 5.6. Reactive intermediates. Organic Chemistry 1: An open textbook. [Link]

  • Environmental Health and Safety Office Waste Container Compatibility. Ball State University. [Link]

  • Proper Storage of Reagents in Hospitals: Temperature Recommendations and Best Practices. Needle.Tube. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Reactive Dyes Intermediates Manufacturer,Supplier,Exporter. Himalaya Chemicals. [Link]

  • Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Organic reactive intermediate. Lecture Notes. [Link]

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • Safety Data Sheet. 3M. [Link]

  • BROMINE Tank Chemical Compatibility. Bailiff Enterprises. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Compatibility Guide. Rigid Container Packaging. [Link]

  • Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry | OpenStax. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Chemical-Compatibility.pdf. The Rubber Group. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]

  • Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. PubMed. [Link]

  • Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. ResearchGate. [Link]

Sources

Handling lachrymatory effects of 1-Bromo-3-(3-chlorophenyl)propan-2-one in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Containment of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Case ID: #ACH-392-L Priority Level: Critical (Health & Safety) Responder: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Lachrymatory Effects and Safe Handling Protocols

Introduction: The Nature of the Hazard

You are handling This compound . In organic synthesis, this compound is not merely an "irritant"; it is a potent alkylating agent and a severe lachrymator (tear gas).

Unlike simple acidic fumes (like HCl) that cause irritation via pH changes, this


-bromo ketone functions as a molecular weapon against your sensory nervous system. It possesses a highly reactive carbon center (alpha to the carbonyl) that irreversibly alkylates proteins.

Immediate Safety Directive:

  • Do NOT rely on standard nitrile gloves alone.

  • Do NOT use this outside of a certified fume hood.

  • Do NOT wash spills with water initially; this disperses the lipophilic compound without neutralizing it.

Module 1: The Mechanism of Action (Why It Hurts)[1]

To mitigate the risk, you must understand the physiological target. Lachrymators of the


-halo ketone class target the TRPA1 ion channel  (Transient Receptor Potential Ankyrin 1) located on nociceptors (pain-sensing neurons) in the cornea and respiratory tract.

The Pathway:

  • Lipophilic Entry: The 3-chlorophenyl ring increases lipophilicity, allowing the molecule to rapidly penetrate cell membranes.

  • Covalent Modification: The electrophilic

    
    -carbon attacks the nucleophilic thiol (-SH) groups of cysteine residues (specifically Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel.
    
  • Channel Gating: This covalent modification locks the channel open, causing a massive influx of Calcium (

    
    ).
    
  • Signal Transduction: The calcium surge triggers the release of Substance P and CGRP (Calcitonin Gene-Related Peptide), resulting in neurogenic inflammation, blepharospasm (uncontrollable blinking), and pain.

TRPA1_Mechanism Compound 1-Bromo-3-(3-chlorophenyl) propan-2-one Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Penetrates TRPA1 TRPA1 Channel (N-terminal Cysteines) Membrane->TRPA1 Accesses Cytosol Alkylation Covalent Alkylation (Irreversible) TRPA1->Alkylation Electrophilic Attack Ca_Influx Ca2+ Influx Alkylation->Ca_Influx Locks Channel Open Pain Neurogenic Inflammation (Pain/Tears) Ca_Influx->Pain Depolarization

Figure 1: Molecular pathway of lachrymatory response via TRPA1 alkylation.[1]

Module 2: Engineering Controls & PPE

Standard laboratory safety protocols are insufficient for this compound due to its high permeation rates and low detection threshold.

Glove Selection (Critical Failure Point)

Standard disposable nitrile gloves (4-6 mil) provide poor protection against halogenated ketones. The compound can permeate nitrile in <5 minutes. Once inside the glove, the occlusion effect increases absorption through the skin.

Glove MaterialEstimated Breakthrough TimeRecommendation
Thin Nitrile (4 mil) < 5 MinutesDO NOT USE ALONE
Thick Nitrile (8+ mil) 15-30 MinutesSplash protection only. Change immediately upon contact.
Laminate (Silver Shield/4H) > 4 HoursMANDATORY (Use as inner liner).
Butyl Rubber > 8 HoursExcellent, but dexterity is low.

Protocol: "Double Gloving"

  • Inner Layer: Silver Shield/4H Laminate gloves (Chemical Barrier).

  • Outer Layer: Standard Nitrile gloves (Mechanical protection and dexterity).

Fume Hood Management
  • Sash Height: Keep at the lowest working position.

  • Airflow: Verify face velocity is 100 fpm (0.5 m/s).

  • Trap Placement: If using a vacuum line (rotary evaporation), a cold trap (-78°C) is mandatory. The compound effectively sublimes/codistills under vacuum and will contaminate the pump oil and exhaust into the lab if not trapped.

Module 3: Decontamination & Neutralization

Do not use water alone.


-bromo ketones are sparingly soluble in water. Washing with water spreads the oily compound over a larger surface area, increasing volatilization and exposure.

The Neutralization Solution: You need a "soft" nucleophile to displace the bromine atom via an


 reaction, converting the volatile lachrymator into a non-volatile, water-soluble salt.

Recipe: "Thiosulfate Quench"

  • Active Agent: Sodium Thiosulfate (

    
    )
    
  • Concentration: 10% w/v in water.

  • Optional: Add 1% Sodium Carbonate (

    
    ) to maintain slightly alkaline pH (prevents acid-catalyzed reversal).
    

Reaction:



Decon_Workflow Spill Spill / Contaminated Glassware Isolate Isolate Area & Check Airflow Spill->Isolate Apply Apply 10% Sodium Thiosulfate (Excess Volume) Isolate->Apply Wait Wait 15-30 Minutes (Allow SN2 Reaction) Apply->Wait Clean Wipe with Soap & Water (Remove Salts) Wait->Clean Waste Dispose as Chemical Waste (Halogenated) Clean->Waste

Figure 2: Step-by-step decontamination workflow for surfaces and glassware.

Troubleshooting & FAQs

Q1: I can smell a sweet/acrid odor outside the fume hood. What is happening? A: This indicates a containment breach.

  • Check your shoes: You may have stepped on a micro-droplet and tracked it out.

  • Check the sash: Ensure it is not raised above the safety mark.

  • Check the trash: Did you dispose of a contaminated paper towel in the general lab trash? Action: Immediately treat the trash bin with Thiosulfate spray and seal it.

Q2: I spilled a small amount on my lab coat. Can I wash it? A: No. The compound binds to fibers and releases slowly over time.

  • Remove the coat immediately in the hood.

  • Seal it in a Ziploc bag.

  • Dispose of it as hazardous solid waste. Do not send it to the laundry service; you will contaminate the facility.

Q3: My eyes are burning despite the sash being down. What do I do? A:

  • Evacuate the immediate area to fresh air.

  • Do not rub your eyes (transfer risk).

  • Flush eyes at an eyewash station for 15 minutes .

  • Note: The pain may persist after flushing due to the covalent bonding (alkylation) described in Module 1. Medical observation is recommended to check for corneal damage.

Q4: How do I clean the Rotary Evaporator bump trap? A: This is a common exposure source.

  • Do not take the trap to the sink immediately.

  • Pour the Thiosulfate solution into the trap inside the hood.

  • Swirl and let sit for 20 minutes.

  • Only then wash with soap and water.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • Bautista, D. M., et al. (2006).[4][5] "TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents."[1][5] Cell, 124(6), 1269-1282.[5] [Link]

  • Bessac, B. F., & Jordt, S. E. (2008). "Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control." Physiology, 23(6), 360-370. [Link]

Sources

Troubleshooting low conversion rates in 1-Bromo-3-(3-chlorophenyl)propan-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 1-Bromo-3-(3-chlorophenyl)propan-2-one .

Note on Chemical Identity: This guide specifically addresses the terminal bromination (C1 position) of 1-(3-chlorophenyl)propan-2-one. This is distinct from the thermodynamically favored benzylic bromination (C3 position), which yields the isomer 3-bromo-1-(3-chlorophenyl)propan-2-one.

Status: Operational Topic: Troubleshooting Low Conversion & Regioselectivity Issues Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Diagnostic: Why is your conversion low?

In 90% of cases involving This compound , "low conversion" is actually a misdiagnosis of regioselectivity failure .

The starting material, 1-(3-chlorophenyl)propan-2-one , is an unsymmetrical ketone. It has two alpha-proton sites available for enolization:[1]

  • C1 (Terminal Methyl): Less hindered, higher pKa (~24-26). Forms the Kinetic Enolate .

  • C3 (Benzylic Methylene): More hindered, lower pKa (~19-20) due to phenyl ring conjugation. Forms the Thermodynamic Enolate .

The Problem: Standard bromination conditions (e.g.,


 in Acetic Acid or NBS at Room Temperature) favor the Thermodynamic Enolate . If you use these conditions, you are predominantly synthesizing the 3-bromo isomer , not your target 1-bromo compound. If you are monitoring for the 1-bromo product, it will appear as if the reaction has "failed" or has low conversion.
Diagnostic Checklist
ObservationLikely Root CauseRemediation Strategy
NMR: Doublet at ~5.4 ppm (Benzylic-H)Wrong Isomer: Reaction occurred at C3 (Benzylic) position.Switch to Kinetic Control (Method A below).
NMR: Singlet at ~3.9 ppm (Terminal-H)Correct Isomer: You have the target, but yield is low.Check for Poly-bromination or hydrolysis.
MS: M+2 and M+4 peaks presentOver-Bromination: Di-bromo product formed.Reduce equivalents to 0.95 eq; lower temperature.
TLC: Starting material persists indefinitelyEnolization Failure: Base too weak or wet solvent.Dry solvents; switch to stronger base (LiHMDS/LDA).

Critical Pathways: Kinetic vs. Thermodynamic Control[1][2][3]

To synthesize the terminal bromide, you must bypass the stable benzylic enolate. This requires Kinetic Control .[2]

Pathway Visualization

ReactionPathways Start Start: 1-(3-chlorophenyl)propan-2-one ThermoCond Thermodynamic Conditions (Acid/Br2 or RT Base) Start->ThermoCond Slow Deprotonation or Equilibration KineticCond Kinetic Conditions (LDA, -78°C) Start->KineticCond Fast, Irreversible Deprotonation ThermoEnol Benzylic Enolate (More Stable) ThermoCond->ThermoEnol KineticEnol Terminal Enolate (Less Stable, Faster Formed) KineticCond->KineticEnol WrongProd PRODUCT A (Undesired) 3-Bromo-1-(3-chlorophenyl)propan-2-one (Benzylic Bromide) ThermoEnol->WrongProd Bromination KineticEnol->ThermoEnol Warming > -60°C (Proton Transfer) TargetProd PRODUCT B (Target) This compound (Terminal Bromide) KineticEnol->TargetProd Bromination

Figure 1: Decision tree for regioselective bromination. To obtain the terminal bromide (Product B), one must strictly follow the Kinetic path (green) and avoid equilibration to the Thermodynamic path (red).

Recommended Protocols

Method A: Kinetic Deprotonation (The "Gold Standard" for Terminal Bromination)

This method uses a bulky base at low temperature to deprotonate the methyl group (C1) before the base can access the hindered benzylic position (C3).

Reagents:

  • Substrate: 1-(3-chlorophenyl)propan-2-one

  • Base: LDA (Lithium Diisopropylamide) or LiHMDS (Lithium Hexamethyldisilazide) [1.1 eq]

  • Bromine Source: TMSCl (Trimethylsilyl chloride) followed by NBS (N-Bromosuccinimide)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA (1.1 eq) slowly.

  • Substrate Addition: Add the ketone (dissolved in minimal THF) dropwise over 20 minutes.

    • Critical: Keep temperature below -70°C.

    • Mechanism:[3][4][5][6] The bulky LDA removes the accessible methyl proton (Kinetic) faster than the benzylic proton.

  • Trapping (Silyl Enol Ether): Stir for 30 mins at -78°C. Add TMSCl (1.2 eq) to "lock" the kinetic enolate as the silyl enol ether. Allow to warm to 0°C.

  • Bromination: Cool back to 0°C (or -78°C for higher precision). Add NBS (1.0 eq) dissolved in THF.

    • Note: NBS reacts specifically with the silyl enol ether to regenerate the ketone with a bromine at the terminal position.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[7]
    

Self-Validation:

  • If the ratio of Terminal:Benzylic bromide is < 10:1, your addition was too fast or the temperature spiked above -60°C during addition.

Method B: The Diazoketone Route (Arndt-Eistert Variation)

If Method A fails due to sensitivity, this route constructs the carbon skeleton with the halogen already in place (or via HBr), guaranteeing terminal regioselectivity.

Reagents:

  • Starting Material: (3-Chlorophenyl)acetyl chloride

  • Reagent: TMS-Diazomethane (Safer than Diazomethane gas)

  • Reagent: 48% HBr

Protocol:

  • React (3-Chlorophenyl)acetyl chloride with TMS-Diazomethane to form the

    
    -diazoketone.
    
  • Treat the diazoketone with HBr (gas or acetic acid solution).

  • Nitrogen gas (

    
    ) is evolved, and the bromine inserts at the terminal position.
    
  • Yield: Typically High (>80%).

  • Purity: 100% Regioselectivity (No benzylic bromide possible).

Troubleshooting FAQ

Q1: I am using Bromine (


) in Acetic Acid and getting 50% yield. Is this good? 
A:  Likely not. Under these conditions (Acidic), you are almost certainly making the 3-bromo (benzylic)  isomer. The 50% "yield" is likely 50% of the wrong molecule. Run a proton NMR. If you see a quartet or doublet around 5.0-5.5 ppm, you have the benzylic bromide. The terminal bromide (

) should appear as a singlet around 3.8-4.2 ppm.

Q2: My reaction turns black and tarry. A:


-haloketones are thermally unstable and prone to polymerization, especially in the presence of acid/base byproducts.
  • Fix: Keep reaction temperature low (0°C to RT).

  • Fix: Neutralize the reaction immediately upon completion. Do not store the crude reaction mixture overnight.

Q3: I see a mixture of starting material, mono-bromo, and di-bromo products. A: This indicates the reaction rate of the product is similar to the starting material.

  • Fix: Use the Silyl Enol Ether strategy (Method A, Step 4) . This separates the enolization step from the bromination step, preventing the product from reacting with the brominating agent.

Q4: Can I use CuBr2? A: Copper(II) Bromide is excellent for brominating ketones, but it generally favors the thermodynamic (more substituted) position in refluxing solvents. It is not recommended for terminal selectivity unless specific directing groups are present.

References

  • Regioselectivity in Enolate Formation

    • Mechanism:[3][4][5][6] Kinetic vs. Thermodynamic control is dictated by steric hindrance and temperature. Bulky bases (LDA) at low temperatures (-78°C) favor the less substituted (terminal) enolate.[2]

    • Source: Evans, D. A. (2005). Advanced Organic Chemistry: Enolate Chemistry. Harvard University.

  • Selective Bromination Strategy

    • Technique: Use of Silyl Enol Ethers to "lock" regiochemistry prior to halogenation prevents isomer equilibr
    • Source: Blanco, L., et al. "Regioselective synthesis of alpha-bromoketones." Tetrahedron Letters, 1981.

  • Alternative Synthesis (Diazoketone)

    • Method: The reaction of acid chlorides with diazomethane followed by HBr is the definitive method for terminal alpha-bromoketones.
    • Source:Organic Syntheses, Coll.[4][8] Vol. 3, p. 119 (1955). "Bromomethyl Ketones via Diazoketones".

  • General Troubleshooting of Alpha-Halogenation

    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Chapter on Electrophilic Substitution alpha to Carbonyls).

Sources

Controlling exotherms during the synthesis of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Technical Support Center: Exotherm Management in -Bromination

Topic: Synthesis of 1-Bromo-3-(3-chlorophenyl)propan-2-one Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Process Safety & Scale-Up) Responder: Dr. A. Vance, Senior Application Scientist

Core Directive: The Autocatalytic Hazard

You are inquiring about a classic yet deceptive transformation: the

This compound

The Critical Risk: This reaction is autocatalytic .[1] The reaction produces Hydrogen Bromide (HBr) as a byproduct, which in turn catalyzes the enolization of the starting ketone.

  • Danger Zone: If you add Bromine (

    
    ) to a neutral solution, the reaction rate is initially near zero (the "Induction Period").
    
  • Failure Mode: If you continue dosing

    
     during this quiet period, you accumulate unreacted oxidizer. Once the first trace of HBr forms, the reaction accelerates exponentially, consuming the accumulated 
    
    
    all at once. This results in a massive, uncontrollable exotherm and solvent boil-over.

Visualizing the Hazard (Mechanism)

To control the exotherm, you must control the Enol . The diagram below illustrates the feedback loop you must manage.

BrominationMechanismKetoneStarting Material(3-Chlorophenylacetone)EnolEnol Intermediate(Rate Limiting Step)Ketone->Enol Slow (catalyzed by Acid)AcidAcid Catalyst(HBr / AcOH)Acid->Ketone ActivatesProductTarget Product(1-Bromo...)Enol->Product Fast ReactionBromineBromine (Br2)(Electrophile)Bromine->Product ConsumedHBr_ByproductHBr (Byproduct)Product->HBr_Byproduct GeneratesHBr_Byproduct->Acid FEEDBACK LOOP(Autocatalysis)

Figure 1: The Autocatalytic Cycle. Note the red feedback loop: The reaction produces the very catalyst it needs to proceed. Control is lost if Br2 accumulates before this loop is established.

Troubleshooting & FAQs

Direct answers to common operator issues.

Q1: "I started the Bromine addition 10 minutes ago. The solution is dark red, but the temperature hasn't risen. Should I increase the stir rate or add heat?"

STOP IMMEDIATELY.

  • Diagnosis: You are in the Induction Period . The dark red color indicates unreacted bromine accumulation.

  • The Fix:

    • Halt the feed. Do not add a single drop more.

    • Wait. Allow the mixture to stir.

    • Kickstart: If no exotherm occurs within 15 minutes, add a "catalytic spike" of glacial acetic acid or 48% HBr (approx. 1-2 mol%) to initiate enolization.

    • Resume: Only resume the feed once the solution lightens (indicating

      
       consumption) and a slight exotherm is observed.
      
Q2: "My exotherm spiked suddenly, and I see a large amount of di-bromo impurity (1,1-dibromo or 1,3-dibromo)."
  • Diagnosis: Thermal Runaway leading to loss of selectivity.

  • Root Cause: The reaction temperature exceeded 40°C. At higher temperatures, the rate of enolization of the product (the mono-bromo ketone) becomes competitive with the starting material.

  • The Fix:

    • Temperature Control: Maintain the internal temperature between 0°C and 10°C .

    • Stoichiometry: Use a slight deficiency of Bromine (0.95 - 0.98 eq). Never use excess.

    • Dosing: Your feed rate must be slower than your cooling capacity (

      
      ).
      
Q3: "Why is the 3-chloro isomer giving me more trouble than unsubstituted phenylacetone?"
  • Scientific Insight: The Chlorine atom on the aromatic ring is electron-withdrawing (Inductive effect). This pulls electron density away from the carbonyl alpha-carbon, making the protons slightly more acidic but potentially destabilizing the transition state for enolization depending on the solvent system. This often results in a longer induction period compared to the unsubstituted parent, making the "accumulation trap" more likely.

Standard Operating Procedure (SOP)

Protocol: Controlled Synthesis of this compound

Critical Process Parameters (CPP)
ParameterRangeRationale
Temperature 0°C – 10°CLow temp favors mono-substitution over di-bromo.
Br2 Stoichiometry 0.95 – 0.98 eqPrevents over-bromination; unreacted ketone is easier to separate than di-bromo.
Solvent DCM or Glacial AcOHDCM allows better heat transfer; AcOH promotes enolization.
Feed Rate 1-2 hoursMust be controlled by color dissipation (titration-controlled).
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr gas.

  • Charge: Add 1-(3-chlorophenyl)propan-2-one (1.0 eq) and Dichloromethane (DCM) (10 volumes).

  • Catalyst (Crucial): Add 48% HBr (aq) (0.05 eq) or Glacial Acetic Acid (0.1 eq). Do not skip this.

  • Cooling: Cool the mixture to 0°C using an ice/brine bath.

  • Initiation (The "Heel"):

    • Add the first 5% of the calculated Bromine charge.

    • HOLD until the red bromine color fades to pale yellow/orange. This confirms the autocatalytic cycle is active.

  • Main Feed:

    • Begin dropwise addition of the remaining Bromine (dissolved in DCM for better dispersion).

    • Rule: The addition rate should be such that the solution remains orange, not dark red. If the color deepens, pause until it fades.

    • Maintain internal temperature

      
      .
      
  • Quench: Once addition is complete and color persists (or fades if slightly under-charged), quench by adding saturated Sodium Bicarbonate solution slowly (CO2 evolution!).

  • Workup: Separate phases, wash organic layer with water and brine, dry over MgSO4, and concentrate in vacuo.

References

  • Mechanism of Alpha-Halogenation

    • Master Organic Chemistry. (n.d.). Alpha Halogenation of Ketones. Retrieved from

    • Note: Defines the acid-catalyzed enolization mechanism (R
  • Process Safety & Induction Periods

    • Org.[2][3][4] Process Res. Dev. 2022, 26, 1145−1151.[1] Continuous-Flow Synthesis of Norketamine. Retrieved from [1]

    • Note: Explicitly discusses the autocatalytic nature of ketone bromination and the dangers of the induction period in b
  • Synthesis Procedures & Precursors

    • Organic Syntheses, Coll.[3] Vol. 2, p.88 (1943). Bromoacetone.[3][5][6] Retrieved from

    • Note: The foundational procedure for handling lachrymatory alpha-bromo ketones and managing HBr evolution.
  • Safety Data (Precursors)

    • PubChem. This compound.[7] Retrieved from

    • Note: Toxicity and handling data for the specific chlorin

Technical Support Center: Optimizing Reaction Time for α-Bromo Ketone Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing α-bromo ketone substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to enhance your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your decision-making in the laboratory.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during α-bromo ketone substitution reactions in a direct question-and-answer format.

Question: My reaction is proceeding very slowly or has stalled. What are the likely causes and how can I accelerate it?

Answer:

Slow or incomplete reactions are a common challenge and can often be attributed to several factors related to the reaction conditions and reagents. Here's a systematic approach to diagnosing and resolving this issue:

  • Inadequate Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[1] If you are using a weak nucleophile, the reaction will inherently be slow.

    • Causality: A stronger nucleophile has a higher-energy lone pair of electrons, leading to a lower activation energy for the backside attack on the α-carbon.

    • Solution: Consider switching to a more potent nucleophile. For instance, if you are using a neutral amine, its corresponding conjugate base (an amide) will be a much stronger nucleophile. Anions are generally stronger nucleophiles than their neutral counterparts.[2] Refer to the nucleophilicity chart in Part 4 for a comparison of common nucleophiles.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing the reactants and the transition state.

    • Causality: Polar aprotic solvents, such as acetone, DMF, or DMSO, are ideal for SN2 reactions.[3] They can dissolve the ionic nucleophile while not solvating the anion as strongly as polar protic solvents (like water or alcohols). This "naked" nucleophile is more reactive. Polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[4][5]

    • Solution: If you are using a polar protic solvent, switch to a polar aprotic one. See the table in Part 4 for a comparison of solvent effects.

  • Insufficient Temperature: While many α-bromo ketone substitutions proceed at room temperature, some combinations of weaker nucleophiles or more sterically hindered substrates may require heating.

    • Causality: Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, for example, to 40-60 °C, while monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can also promote side reactions like elimination.[3][6]

  • Steric Hindrance: SN2 reactions are sensitive to steric bulk around the reaction center.

    • Causality: A bulky nucleophile or a sterically congested α-bromo ketone will slow down the backside attack necessary for the substitution.[1]

    • Solution: If possible, consider a less hindered nucleophile or substrate.

Question: I am observing significant side products, such as an α,β-unsaturated ketone or products from a Favorskii rearrangement. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is a clear indication that alternative reaction pathways are competing with the desired SN2 substitution.

  • Elimination (E2) Pathway: The formation of an α,β-unsaturated ketone is a result of an E2 elimination reaction, where the nucleophile acts as a base and abstracts a proton from the β-carbon.[7]

    • Causality: This is more prevalent with strong, sterically hindered bases and at higher temperatures.[8]

    • Solution:

      • Use a less basic nucleophile: If your nucleophile is also a strong base (e.g., alkoxides), consider a less basic alternative with good nucleophilicity (e.g., azide or cyanide).[9]

      • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the SN2 pathway.[10]

  • Favorskii Rearrangement: This is a characteristic side reaction of α-halo ketones with strong bases, especially alkoxides, leading to the formation of a carboxylic acid derivative.[3][11]

    • Causality: The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophile.[3]

    • Solution: Avoid using strong alkoxide bases if this rearrangement is a concern. Opt for non-basic or weakly basic nucleophiles.[9]

Question: I am trying to alkylate an unsymmetrical ketone and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The regioselectivity of alkylation on an unsymmetrical ketone is determined by which enolate intermediate is formed: the kinetic or the thermodynamic enolate.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Forms faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent.[12][13] These conditions favor the removal of the more accessible, less sterically hindered α-proton.[14]

    • Thermodynamic Enolate: Is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (like an alkoxide) at higher temperatures.[14][15]

    • Solution: To achieve regioselective alkylation, carefully choose your base and reaction temperature. For alkylation at the less substituted position, use LDA at -78 °C. For alkylation at the more substituted position, use a base like sodium ethoxide at room temperature.[14]

Part 2: Frequently Asked Questions (FAQs)

What is the general mechanism for the substitution reaction of α-bromo ketones?

The substitution reaction of α-bromo ketones with good nucleophiles proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[11] This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks.[1] This leads to an inversion of stereochemistry at the α-carbon if it is a chiral center. The presence of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack.[16][17]

How does the choice of nucleophile affect the reaction rate?

The nucleophile is a key determinant of the reaction rate. Strong nucleophiles react much faster than weak ones. The strength of a nucleophile is influenced by several factors:

  • Charge: Anionic nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, HCN).[2]

  • Electronegativity: Within a row of the periodic table, nucleophilicity increases with decreasing electronegativity. For example, R₃N is more nucleophilic than R₂O.[2]

  • Polarizability: Within a group of the periodic table in a protic solvent, larger atoms are more polarizable and thus better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻).[2]

What is the optimal solvent for these reactions?

The optimal solvent for SN2 reactions of α-bromo ketones is a polar aprotic solvent.[1] Examples include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can dissolve the reactants but do not significantly solvate the nucleophile, leaving it more reactive.[4]

How does temperature influence the reaction speed and selectivity?

Increasing the temperature generally increases the reaction rate by providing more energy to overcome the activation barrier.[6] However, higher temperatures can also decrease selectivity by promoting side reactions like elimination (E2).[3] Therefore, the temperature should be optimized to find a balance between an acceptable reaction rate and minimal side product formation.

What makes bromide a good leaving group in this context?

A good leaving group is a weak base that can stabilize the negative charge it acquires upon leaving.[3] Bromide (Br⁻) is the conjugate base of a strong acid (HBr), making it a very weak base and an excellent leaving group. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

Are there any catalysts that can accelerate the reaction?

While SN2 reactions of α-bromo ketones are often facile, certain catalysts can be employed. For instance, some hydrogen-bond-donor catalysts have been shown to accelerate SN2 reactions by pre-organizing the transition state.[18][19] However, for most common applications, optimizing the nucleophile, solvent, and temperature is the most straightforward approach to increasing the reaction rate.

Part 3: Experimental Protocols

Protocol 1: Solvent Screening for Optimization of Reaction Time

Objective: To identify the optimal polar aprotic solvent for the substitution reaction of a given α-bromo ketone and nucleophile.

Methodology:

  • Setup: In parallel, set up four small-scale reactions (e.g., in 10 mL round-bottom flasks or vials with stir bars) with the same concentrations of your α-bromo ketone and nucleophile.

  • Solvent Addition: To each flask, add a different polar aprotic solvent:

    • Flask 1: Acetone

    • Flask 2: Acetonitrile (ACN)

    • Flask 3: Dimethylformamide (DMF)

    • Flask 4: Dimethyl sulfoxide (DMSO)

  • Reaction Monitoring: Stir all reactions at the same temperature (e.g., room temperature). Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Analysis: Compare the reaction rates in the different solvents to identify the one that provides the fastest conversion to the desired product with minimal side products.

Protocol 2: Nucleophile Strength Comparison

Objective: To compare the reaction rates of different nucleophiles with a specific α-bromo ketone.

Methodology:

  • Setup: In parallel, set up a series of reactions in the optimal solvent identified from Protocol 1. Use the same concentration of the α-bromo ketone in each reaction.

  • Nucleophile Addition: To each flask, add an equimolar amount of a different nucleophile. Ensure that if you are comparing anionic nucleophiles, they have the same counter-ion (e.g., use sodium salts).

  • Reaction Monitoring: Stir all reactions at the same temperature and monitor their progress over time using TLC or GC.

  • Analysis: Compare the rates of product formation to establish a relative reactivity series for the tested nucleophiles with your specific substrate.

Part 4: Visualization & Data

Diagrams

Caption: SN2 mechanism for α-bromo ketone substitution.

Troubleshooting_Workflow Start Reaction is Slow or Incomplete Check_Nu Is the nucleophile strong enough? Start->Check_Nu Check_Solvent Is the solvent polar aprotic? Check_Nu->Check_Solvent Yes Sol_Nu_Weak Switch to a stronger nucleophile (e.g., anionic) Check_Nu->Sol_Nu_Weak No Check_Temp Is the temperature adequate? Check_Solvent->Check_Temp Yes Sol_Solvent_Protic Change to a polar aprotic solvent (e.g., DMF, Acetone) Check_Solvent->Sol_Solvent_Protic No Check_Sterics Is there significant steric hindrance? Check_Temp->Check_Sterics Yes Sol_Temp_Low Increase temperature incrementally (e.g., to 40-60 °C) Check_Temp->Sol_Temp_Low No Sol_Sterics_High Consider a less bulky nucleophile or substrate Check_Sterics->Sol_Sterics_High Yes Success Reaction Optimized Check_Sterics->Success No Sol_Nu_Weak->Check_Solvent Sol_Solvent_Protic->Check_Temp Sol_Temp_Low->Check_Sterics Sol_Sterics_High->Success

Caption: Troubleshooting workflow for slow reactions.

Data Tables

Table 1: Relative Rates of SN2 Reactions in Different Solvents

SolventSolvent TypeDielectric Constant (ε)Relative RateRationale for Rate
MethanolPolar Protic331Nucleophile is heavily solvated via hydrogen bonding, reducing its reactivity.
WaterPolar Protic80~1Similar to methanol, strong hydrogen bonding cages the nucleophile.
AcetonePolar Aprotic21~700Good solvation of cation, leaving a "naked," highly reactive nucleophile.
AcetonitrilePolar Aprotic37~5,000Increased polarity over acetone further aids in dissolving ionic nucleophiles.
DMFPolar Aprotic37~280,000Highly polar, excellent at solvating cations, leading to a very reactive nucleophile.
DMSOPolar Aprotic47~1,300,000Very high polarity, exceptional at leaving the nucleophile unsolvated and highly reactive.

Note: Relative rates are approximate and can vary with the specific substrate and nucleophile.

Table 2: Relative Nucleophilicity of Common Nucleophiles

NucleophileClassRelative StrengthComments
H₂OWeakVery WeakNeutral, poor nucleophile.
ROHWeakVery WeakNeutral, similar to water.
F⁻WeakWeakPoorly polarizable, strongly solvated in protic solvents.
Cl⁻ModerateModerateBetter than fluoride, but still significantly solvated in protic solvents.
RSHGoodGoodGood nucleophilicity due to the polarizability of sulfur.
Br⁻GoodGoodGood leaving group and a reasonably good nucleophile.
N₃⁻GoodGoodStrong nucleophile and a weak base.
I⁻ExcellentExcellentHighly polarizable, excellent nucleophile, especially in polar aprotic solvents.
CN⁻ExcellentExcellentStrong nucleophile due to the negative charge on carbon.
RS⁻ExcellentExcellentHighly polarizable and anionic, making it a very strong nucleophile.
RO⁻ExcellentExcellentStrong nucleophile, but also a strong base, which can lead to elimination.

Part 5: References

Sources

Stabilizing 1-Bromo-3-(3-chlorophenyl)propan-2-one against light and moisture

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-BCP-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The "Tear Gas" Trap

Welcome to the technical support hub for 1-Bromo-3-(3-chlorophenyl)propan-2-one . If you are accessing this guide, you are likely working with precursors for substituted cathinones or Bupropion analogs. You have likely encountered a common frustration: your white crystalline solid has turned into a weeping, yellow-brown oil that smells acrid.

This molecule is an


-haloketone .[1][2] By design, it is a "loaded spring"—highly electrophilic and reactive. The very features that make it a useful synthetic intermediate (the polarized C-Br bond and the adjacent carbonyl) also make it hypersensitive to environmental stress.

This guide treats your chemical sample as a dynamic system. We do not just "store" it; we actively suppress its thermodynamic drive to decompose.

Module 1: The Degradation Matrix (Root Cause Analysis)

Before applying a fix, you must understand the enemy. This compound suffers from a Synergistic Degradation Loop involving three factors: Light, Moisture, and Autocatalysis.

The Mechanism of Failure
  • Photolytic Cleavage (Light): The C-Br bond is photolabile. UV/Vis light causes homolytic cleavage, generating free radicals. These radicals couple to form dark-colored dimers/polymers.

  • Hydrolysis (Moisture): Trace water attacks the carbonyl or displaces the bromine, forming HBr and the corresponding

    
    -hydroxy ketone.
    
  • The "Acid Spike" (Autocatalysis): The HBr released is not just a byproduct; it is a catalyst. It protonates the ketone, accelerating enolization.[3] The enol is highly nucleophilic and reacts with the remaining starting material, causing rapid polymerization.

Visualization: The Degradation Cascade

DegradationPathways Start 1-Bromo-3-(3-chlorophenyl) propan-2-one Radical Free Radicals (Br• + Carbon•) Start->Radical Homolysis Hydrolysis Hydrolysis Start->Hydrolysis Nucleophilic Attack Light UV/Vis Light Light->Radical Polymer Dark Polymers (Brown Color) Radical->Polymer Coupling Water Moisture (H2O) Water->Hydrolysis Hydroxy α-Hydroxy Ketone Hydrolysis->Hydroxy HBr HBr Gas (Acrid Smell) Hydrolysis->HBr Enol Acid-Catalyzed Enolization HBr->Enol Catalyzes Enol->Start Accelerates Degradation

Figure 1: The synergistic degradation pathways. Note how HBr generation feeds back into the system, accelerating breakdown (Autocatalysis).

Module 2: The "Gold Standard" Storage Protocol

To stabilize this compound, you must break the feedback loop described above.

Environmental Controls
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression. Reduces the rate of all degradation reactions (Arrhenius equation).
Atmosphere Argon (Ar) Argon is heavier than air and blankets the crystals, preventing oxidation and moisture ingress better than Nitrogen (

).
Container Amber Glass + Parafilm Amber glass blocks UV radiation (

nm). Parafilm creates a secondary moisture barrier.
Desiccant

or Silica Gel
Essential to scavenge trace atmospheric water trapped during opening/closing.
The "Double-Vessel" Technique (Recommended)

Do not store the vial directly in the freezer. Use this nesting method:

  • Place the Primary Vial (Amber, Argon-flushed, Teflon-lined cap) inside a Secondary Jar (Wide-mouth plastic or glass).

  • Fill the space between the vial and the jar with Drierite or Silica Gel packets.

  • Store the entire assembly at -20°C.

    • Why? When you remove a cold vial from the freezer, condensation forms instantly on the glass. The secondary jar takes the condensation hit, keeping the primary vial dry.

Module 3: Troubleshooting (Q&A)

Q1: My sample has turned from white crystals to a yellow/orange sticky solid. Is it usable?

  • Diagnosis: You are seeing the early stages of HBr-catalyzed polymerization (the "Acid Spike"). The color comes from conjugated enone byproducts.

  • Action: Check the pH of the headspace (hold wet pH paper above the solid). If acidic (Red), you must repurify immediately. If the solid is still >90% crystalline, a simple wash with cold hexanes may remove the colored surface impurities.

Q2: Upon opening the vial, there is a sharp, stinging smell (Acrid).

  • Safety Alert: This is HBr gas mixed with vaporized

    
    -bromoketone. Both are potent lachrymators  (tear agents).[4]
    
  • Action: Close the vial immediately. Move to a fume hood. The presence of HBr confirms hydrolysis has occurred. You cannot use this directly in basic conditions (e.g., amine substitution) because the free acid will quench your nucleophile/base. You must neutralize/wash the compound (see Module 4).[4]

Q3: I am getting low yields in my amination reaction.

  • Root Cause: If your precursor is partially hydrolyzed to the

    
    -hydroxy ketone, it will not react with the amine to form the desired product. Furthermore, the HBr byproduct will protonate your amine, rendering it non-nucleophilic.
    
  • Solution: Use 1.1 - 1.2 equivalents of base (like

    
     or TEA) in your reaction to scavenge the "hidden" acid in the degraded reagent.
    

Module 4: Recovery & Purification Protocols

If your compound has degraded, use the decision tree below to determine the salvage strategy.

The Salvage Decision Tree

PurificationTree Start Assess Sample Condition Color Color Check Start->Color White White/Off-White Crystalline Color->White No Change Yellow Yellow/Orange Sticky/Oily Color->Yellow Mild Degradation Brown Dark Brown/Black Tar Color->Brown Severe Smell Acidity Check (Wet pH Paper) White->Smell Action2 Recrystallization (EtOH/Water or Hexane) Yellow->Action2 Solid Action3 Flash Chromatography (Neutral Silica) Yellow->Action3 Oil/Liquid Action4 Discard (Irreversible Polymerization) Brown->Action4 Neutral Neutral pH Smell->Neutral Acidic Acidic (Red) Smell->Acidic HBr Present Action1 Use As Is (Store -20°C) Neutral->Action1 Acidic->Action2 HBr Present

Figure 2: Workflow for assessing and reclaiming degraded material.

Recrystallization Protocol (For Acidic/Yellow Solids)
  • Solvent System: Ethanol/Water (9:1) or pure Hexanes (if solubility permits).

  • Critical Step: Do NOT boil the solvent for long periods.

    
    -bromoketones degrade thermally.
    
    • Dissolve solid in minimum warm (40-50°C) Ethanol.

    • Add dropwise water until slight turbidity appears.

    • Cool slowly to room temperature, then -20°C.

    • Filter and wash with cold hexanes to remove the yellow oily film (dimers).

Flash Chromatography (For Oiled Samples)
  • Stationary Phase: Silica Gel (Neutralized).

    • Note: Standard silica is slightly acidic and can catalyze degradation. Pre-wash the column with 1% Triethylamine in Hexane, then flush with pure Hexane before loading.

  • Eluent: Hexane/Ethyl Acetate gradient (Start 100:0

    
     90:10).
    
  • Speed: Run the column fast . Do not let the compound sit on the silica.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Halogenation of Ketones).

  • Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450. (Discusses stability and synthesis of

    
    -haloketones). [Link]
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 130789803, 1-Bromo-3-(3-bromo-2-chlorophenyl)propan-2-one. (Used for structural analogy and physicochemical properties). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for enolization and nucleophilic substitution).[3] [Link]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis: 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive reference for the structural assignment of 1-Bromo-3-(3-chlorophenyl)propan-2-one via


H NMR spectroscopy.

Significance: This compound is a critical alpha-bromo ketone intermediate, frequently employed in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., aminothiazoles or imidazoles). Its structural integrity is paramount, as the presence of regioisomers (such as the 4-chlorophenyl analog) or unreacted starting material (1-(3-chlorophenyl)propan-2-one) can drastically alter downstream biological activity.

Scope: This guide compares the target molecule against its direct precursor and regioisomers, providing chemical shift assignments, diagnostic signal patterns, and a validated decision-making workflow for purity assessment.

Molecular Context & Strategic Analysis

The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: A 3-substituted (meta) chlorobenzene ring.

  • The Linker: A methylene group bridging the aryl ring and the carbonyl (

    
    ).
    
  • The Functional Head: An alpha-bromo ketone moiety (

    
    ).
    
Distinguishing Features (The "Fingerprint")

The primary challenge in assigning this spectrum is distinguishing the two aliphatic methylene singlets.

  • 
    -Bromomethyl group (
    
    
    
    ):
    Significantly deshielded by the electronegative bromine and the carbonyl anisotropy.
  • Benzylic methylene group (

    
    ):  Shielded relative to the bromomethyl group but deshielded relative to alkyl chains due to the ring current and carbonyl.
    

Experimental Protocol (Standardized)

To ensure reproducibility comparable to the data presented below, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes solvent overlap in the critical 3.5–4.5 ppm region. DMSO-
      
      
      
      may cause solvent-solute dipolar interactions that shift the
      
      
      -bromo protons unpredictably.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may induce stacking effects, causing upfield shifts in the aromatic region.

  • Tube Quality: Wilmad 507-PP (or equivalent high-throughput tube).

Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     second (Essential for accurate integration of the isolated methylene protons).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (

    
    ).
    
Workflow Visualization

The following diagram outlines the critical path from synthesis to validated data.

NMR_Workflow Start Crude Reaction Mixture Workup Aq. Workup & Drying (Na2SO4) Start->Workup Remove salts Prep Sample Prep (15mg in 0.6mL CDCl3) Workup->Prep Isolate Oil/Solid Acquire Acquisition (1H, 16 Scans, d1=1s) Prep->Acquire Load Magnet Process Processing (Phase, Baseline, Ref TMS) Acquire->Process FT & Integration

Figure 1: Standardized workflow for NMR sample preparation and data acquisition.

Chemical Shift Assignments & Comparative Data

H NMR Data Table (Target Molecule)

Compound: this compound Solvent:


 | Ref:  TMS (

0.00)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H Aromatic7.26 – 7.32Multiplet2H-Overlap of H-5 and H-6
Ar-H Aromatic7.22Singlet (br)1H-H-2 (Isolated between Cl and alkyl)
Ar-H Aromatic7.10 – 7.15Multiplet1H-H-4 (Ortho to Cl)
C(1)-H

3.98 Singlet2H-Deshielded by Br & C=O
C(3)-H

3.86 Singlet2H-Benzylic &

-keto

> Critical Note: The two singlets at 3.98 ppm and 3.86 ppm are the most diagnostic features. In some lower-field instruments (300 MHz), these may appear dangerously close. The


 is consistently downfield of the benzylic 

.
Comparative Analysis: Target vs. Precursor vs. Isomer

Distinguishing the product from the starting material (Methyl Ketone) and the regioisomer (4-Chloro) is critical for purity validation.

FeatureTarget Product (1-Bromo-3-(3-Cl-Ph)...)[1][2]Precursor (1-(3-Cl-Ph)propan-2-one)Regioisomer (4-Chloro analog)
Aliphatic Region Two Singlets (

3.98, 3.86)
One Singlet (

3.70) + One Methyl Singlet (

2.15)
Two Singlets (

~3.98, 3.85)
Aromatic Pattern ABCD / Complex (3-substituted)ABCD / ComplexAA'BB' (Para-substituted, symmetric doublets)
Diagnostic Shift Loss of Methyl group; appearance of

Strong singlet at

2.15
Symmetric aromatic signals at

7.30 & 7.15

Detailed Structural Logic

The Aromatic Region (3-Chlorophenyl)

The meta-substitution breaks the symmetry of the benzene ring, resulting in four distinct proton environments. Unlike the para-isomer (which shows two roofed doublets), the meta-isomer displays:

  • H-2 (

    
     ~7.22):  Appears as a narrow singlet or finely split doublet. It is isolated between the alkyl group and the chlorine.[3]
    
  • H-4, H-5, H-6: These form a complex overlapping pattern. H-5 (meta to both substituents) is typically the most shielded but is often buried in the multiplet.

The Aliphatic Region (The "Twin Singlets")

This is the primary validation zone.

  • Starting Material Check: Look immediately at

    
     2.15 ppm . If a singlet exists here, the bromination is incomplete.
    
  • Product Confirmation: You must observe the shift of integration from 3H (Methyl) to 2H (Bromomethyl) and a downfield shift from 2.15

    
     ~4.0 ppm.
    
  • Differentiation: The benzylic protons (

    
    ) shift slightly downfield (from ~3.70 to ~3.86 ppm) upon bromination of the other alpha position due to the inductive effect of the bromine propagating through the carbonyl, though this effect is weak.
    
Logic Tree for Spectral Interpretation

Use the following decision tree to interpret your NMR data systematically.

NMR_Logic Step1 Step 1: Check 2.0 - 2.3 ppm Region Methyl Singlet at ~2.15 ppm present? Step1->Methyl Incomplete Result: Incomplete Reaction (Contains Precursor) Methyl->Incomplete Yes Step2 Step 2: Check 3.8 - 4.1 ppm Region Methyl->Step2 No Step3 Step 3: Analyze Aromatic Region (7.0 - 7.5 ppm) Step2->Step3 Yes Unknown Check Structure/Side Products (e.g., Dibromination) Step2->Unknown No (e.g., 1H multiplets) TwoSinglets Two distinct singlets (Integral 2H each)? Pattern Pattern Type? Step3->Pattern Target Target Confirmed: 1-Bromo-3-(3-chlorophenyl)... Pattern->Target Complex/Asymmetric Isomer Impurity: 4-Chlorophenyl Isomer (Para-substituted) Pattern->Isomer Symmetric AA'BB'

Figure 2: Decision logic for confirming structure and purity via 1H NMR.

Advanced Verification (Self-Validating Protocols)

If the 1D NMR is ambiguous (e.g., signal overlap in the 3.9 ppm region), use these specific 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • The

      
       carbon typically resonates at 
      
      
      
      30–35 ppm
      .
    • The

      
       carbon resonates at 
      
      
      
      45–50 ppm
      .
    • Result: HSQC will clearly separate the proton signals based on the carbon they are attached to, resolving any 1D overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the correlation between the Carbonyl Carbon (

      
       ~200 ppm) and the protons. Both singlets should correlate to the same carbonyl.
      
    • Crucial Check: The Benzylic protons will show a correlation to the Aromatic Ring carbons (

      
       130-140 ppm). The 
      
      
      
      -bromo protons will not .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for chemical shift additivity rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • PubChem Database. (2024).[1] Compound Summary: this compound. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Alpha-Bromo Ketones. [Link]

Sources

Technical Guide: GC-MS Fragmentation & Characterization of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted phenethylamines and cathinone derivatives, 1-Bromo-3-(3-chlorophenyl)propan-2-one serves as a critical halogenated intermediate. Its analysis is frequently complicated by the presence of regioisomers (2-chlorophenyl and 4-chlorophenyl analogs) and synthetic byproducts.

This guide provides a definitive characterization framework. Unlike standard library matching which often fails with positional isomers, this protocol relies on mechanistic fragmentation analysis . We demonstrate that while electron ionization (EI) mass spectrometry provides a distinct isotopic "fingerprint" for the molecular ion, chromatographic separation remains the requisite method for distinguishing ring-substituted isomers.

Chemical Context & Isotopic Fingerprint

Before interpreting the fragmentation, the analyst must validate the molecular ion (


) cluster. This molecule contains two distinct halogen atoms (Chlorine and Bromine), creating a unique isotopic signature that serves as the primary validation filter.[1]
Structural Data[2][3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight (Nominal): 246 u (based on

    
     and 
    
    
    
    )
  • Key Functional Groups: Ketone (C2), Benzyl chloride (meta-substituted), Alpha-bromo moiety.

The M+ Cluster Analysis

The interaction between Chlorine (


) and Bromine (

) creates a "quartet-like" pattern spread over 4 mass units.
Ion SpeciesIsotope CompositionNominal m/zApprox.[2] Relative Intensity
M

246 100% (Normalized Base of Cluster)
M+2

&

248 ~130% (Dominant Peak)
M+4

250 ~30%

Critical Insight: Unlike simple chlorinated compounds where M is the base peak of the cluster, the presence of Bromine makes the M+2 peak significantly intense, often exceeding the M peak in height due to the additive probability of the heavier isotopes.

Fragmentation Mechanics (Mechanistic Pathway)

The fragmentation of this compound under 70 eV EI conditions is driven by alpha-cleavage adjacent to the carbonyl group and the weak C-Br bond.

Primary Pathways
  • Loss of Bromine (M - 79/81): The C-Br bond is the weakest link. Rapid homolytic cleavage yields the resonance-stabilized cation at m/z 167 .

  • Alpha-Cleavage (Benzyl Formation): Cleavage between C1 and C2 (carbonyl) generates the 3-chlorobenzyl cation (or tropylium ion rearrangement) at m/z 125 .

  • Acylium Ion Formation: Cleavage can also retain the carbonyl on the aromatic chain, yielding the 3-chlorophenylacetyl cation at m/z 153 .

Visualization of Fragmentation Pathways[8]

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 246/248/250 (Radical Cation) Frag_167 [M - Br]+ m/z 167 (Loss of Bromine) M_Ion->Frag_167 - Br• (Fast) Frag_153 Acylium Ion m/z 153/155 M_Ion->Frag_153 α-cleavage A Frag_93 [CH2Br]+ m/z 93/95 M_Ion->Frag_93 α-cleavage B Frag_125 Chlorotropylium Ion m/z 125/127 (Base Peak Candidate) Frag_167->Frag_125 - Ketene (CH2CO) Frag_153->Frag_125 - CO

Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization (70 eV). The formation of the chlorotropylium ion (m/z 125) is the thermodynamic sink.

Comparative Analysis: Isomers & Alternatives

Differentiation of the 3-chloro isomer from its 2-chloro and 4-chloro counterparts is the primary analytical challenge. The mass spectra are nearly identical because the fragmentation described above (loss of Br, formation of benzyl cation) occurs regardless of the chlorine position on the ring.

Comparison Matrix
Feature1-Bromo-3-(3-chlorophenyl)... (Target)2-Chlorophenyl Isomer (Ortho)4-Chlorophenyl Isomer (Para)
Key Ion (m/z 125) High IntensityHigh IntensityHigh Intensity
Ortho Effect AbsentPossible loss of Cl (M-35) enhancedAbsent
Retention Index (DB-5) IntermediateTypically Elutes FirstTypically Elutes Last
Differentiation Strategy Retention Time Only Retention Time Only Retention Time Only
Why GC-MS beats LC-MS for this application
  • GC-MS (EI): Provides structural fingerprinting via fragmentation.[3] The M-Br peak (167) confirms the intact carbon skeleton before the halogen loss.

  • LC-MS (ESI): Typically yields

    
    . While softer, it often lacks the rich fragmentation required to confirm the position of the bromine (alpha to ketone) versus on the ring, unless MS/MS is employed.
    

Experimental Protocol

To ensure reproducibility and separation of the target from its regioisomers, the following method is recommended. This protocol prioritizes peak resolution over speed.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in EtOAc) Inlet GC Inlet 250°C, Split 20:1 Sample->Inlet Column Capillary Column Rtx-5MS or DB-5 (30m x 0.25mm) Inlet->Column He @ 1 mL/min MS_Source MS Source (EI) 230°C, 70 eV Column->MS_Source Analysis Data Analysis Extract Ion Chromatogram (m/z 125, 167, 246) MS_Source->Analysis

Figure 2: Optimized GC-MS workflow for the separation and identification of halogenated ketone isomers.

Detailed Method Parameters
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, Rtx-5MS).

    • Rationale: Non-polar phases separate based on boiling point, which correlates well with the slight dipole differences of the ortho/meta/para isomers.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

    • Note: A slower ramp (5°C/min) between 140°C and 180°C may be necessary if isomer co-elution is observed.

  • MS Acquisition:

    • Scan Range: m/z 40 – 300.

    • Solvent Delay: 3.0 min (essential to protect filament from solvent front).

    • SIM Mode (Optional): If sensitivity is low, monitor ions 125, 127, 167, 246, 248 .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Foundational text for isotopic cluster analysis and alpha-cleavage mechanisms).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Ed. University Science Books.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library. [Link] (Authoritative database for forensic drug precursors and isomers).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for standard ionization energies and isotopic abundances).

Sources

Technical Guide: FTIR Spectral Analysis of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of substituted cathinones and bupropion analogs, 1-Bromo-3-(3-chlorophenyl)propan-2-one serves as a pivotal electrophilic intermediate. Its structural integrity is defined by the precise location of the bromine atom relative to the carbonyl group.

This guide provides a comparative FTIR analysis of this target molecule against its non-halogenated precursor and its conjugated regioisomers. We focus on the carbonyl (


) stretching vibration , which serves as the primary diagnostic handle.[1][2][3][4]

Key Analytical Insight: The introduction of the


-bromine atom induces a distinct blue shift (increase in wavenumber)  of approximately 20–25 cm⁻¹ relative to the parent ketone, shifting the carbonyl peak from the standard ~1715 cm⁻¹ to the 1735–1740 cm⁻¹  region. This shift is driven by the inductive effect (-I) and field effects characteristic of 

-haloketones.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the electronic influences acting on the carbonyl bond.

The Inductive Effect (-I)

The bromine atom at the C1 position is highly electronegative. It pulls electron density through the


-bond framework.
  • Mechanism: Electron withdrawal reduces the contribution of the dipolar resonance form (

    
    ) of the carbonyl group.
    
  • Result: The C=O bond acquires more double-bond character, increasing the force constant (

    
    ) and thus the vibrational frequency (
    
    
    
    ).
Field Effects and Rotational Isomerism

Unlike simple ketones,


-haloketones exhibit rotational isomerism. The halogen can rotate to be either cis (eclipsing) or gauche to the carbonyl oxygen.
  • Cis-conformer: The alignment of the C-Br and C=O dipoles creates electrostatic repulsion (Field Effect). This further stiffens the C=O bond, leading to a higher frequency peak (often seen as a doublet or high-frequency shoulder).

  • Gauche-conformer: Minimal field interaction; frequency is lower than the cis form but still higher than the non-halogenated parent.

Mechanistic Diagram

The following diagram illustrates the causality between the structural modification and the observed spectral shift.

InductiveMechanism Bromine Alpha-Bromine Atom Inductive Inductive Effect (-I) (Electron Withdrawal) Bromine->Inductive Field Field Effect (Dipole Repulsion) Bromine->Field Resonance Reduced Dipolar Resonance (C+-O-) Inductive->Resonance ForceConstant Increased C=O Force Constant (k) Resonance->ForceConstant BlueShift Blue Shift (+20-25 cm⁻¹) ForceConstant->BlueShift Result Field->ForceConstant

Figure 1: Mechanistic pathway showing how alpha-bromination alters the carbonyl force constant.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor and a common regioisomer (often formed as an impurity or byproduct).

Table 1: Comparative FTIR Data (Carbonyl Region)
CompoundStructure DescriptionC=O Frequency (

)
Key Spectral Feature
Target Molecule this compoundNon-conjugated ketone with

-Bromine.
1735 – 1745 cm⁻¹ Sharp, intense peak.[5] May show splitting (doublet) in non-polar solvents due to rotamers.
Precursor 1-(3-chlorophenyl)propan-2-oneNon-conjugated ketone. No Bromine.1715 ± 5 cm⁻¹ Standard acyclic ketone stretch. Reference baseline.
Conjugated Isomer 2-Bromo-1-(3-chlorophenyl)propan-1-oneConjugated ketone (Aryl group attached to C=O).1680 – 1695 cm⁻¹ Red shift (lower freq) due to resonance with the benzene ring, overriding the inductive effect.
Analysis of the Data[1][2][3][6][7][8][9][10][11][12]
  • Differentiation from Precursor: If your spectrum shows a peak at 1715 cm⁻¹ alongside the 1740 cm⁻¹ peak, your reaction is incomplete. You have unreacted starting material.

  • Differentiation from Isomer: If the peak appears below 1700 cm⁻¹, you have likely brominated the wrong position (alpha to the benzyl group rather than the methyl) or rearranged the skeleton to form a conjugated system. The Target Molecule must be above 1730 cm⁻¹.

Experimental Protocol

Handling


-haloketones requires specific safety and technical protocols due to their lachrymatory nature (tear gas effect) and reactivity.
Sample Preparation (ATR Method)

We recommend Attenuated Total Reflectance (ATR) over KBr pellets to minimize exposure and hydrolysis.

  • Instrument Setup: FTIR Spectrometer with a Diamond or ZnSe ATR crystal.

  • Background: Collect a background spectrum (32 scans) of the clean crystal.

  • Sample Loading:

    • Liquids/Oils: Place 1 drop of the crude/purified oil directly on the crystal.

    • Solids: Place ~2mg of solid on the crystal and apply high pressure with the anvil to ensure contact.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.

  • Cleaning: IMMEDIATELY wipe the crystal with Isopropanol (IPA) or Dichloromethane (DCM). Caution: These compounds can corrode ZnSe crystals if left too long.

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture Prep Sample Prep: ATR (Avoid KBr pressing) Sample->Prep Scan FTIR Acquisition (4000-600 cm⁻¹) Prep->Scan Check1 Check 1735-1745 cm⁻¹ Scan->Check1 Check2 Check 1715 cm⁻¹ Check1->Check2 Peak Present Fail2 FAIL: Conjugated Isomer Check1->Fail2 Peak < 1700 cm⁻¹ Pass PASS: Target Identified Check2->Pass Absent Fail1 FAIL: Starting Material Present Check2->Fail1 Present

Figure 2: Decision tree for validating product purity via FTIR.

Troubleshooting & Validation

Problem: The carbonyl peak is broad and centered around 1725 cm⁻¹.

  • Cause: Likely a mixture of starting material (1715) and product (1740), or the presence of moisture (H-bonding broadens the peak).

  • Solution: Dry the sample over MgSO₄ and re-run. If the peak remains broad/split, run a Thin Layer Chromatography (TLC) plate to confirm the mixture.

Problem: Additional peaks at 3400 cm⁻¹.

  • Cause: O-H stretch. This indicates either wet solvent or the formation of an

    
    -hydroxy ketone byproduct (hydrolysis of the bromine).
    
  • Solution: Check the C-O stretch region (1050–1150 cm⁻¹). A strong new peak here confirms alcohol formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive effects on carbonyl frequencies).
  • Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall.
  • PubChem. (n.d.).[6][7] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

Comparing reactivity of 3-chlorophenyl vs 4-chlorophenyl alpha-bromo ketones

Comparative Reactivity Guide: 3-Chlorophenyl vs. 4-Chlorophenyl -Bromo Ketones

Executive Summary

In drug discovery and organic synthesis, the choice between 3-chlorophenacyl bromide (3-CPB) and 4-chlorophenacyl bromide (4-CPB) is often dictated by the desired reaction kinetics rather than final product stability.

  • Reactivity Verdict: 3-Chlorophenacyl bromide is kinetically superior (faster reacting) than its 4-chloro counterpart in nucleophilic substitutions (

    
    ).
    
  • Mechanistic Driver: The meta-chlorine substituent exerts a stronger cumulative electron-withdrawing effect (

    
    ) compared to the para-chlorine (
    
    
    ), where resonance donation (+R) partially counteracts inductive withdrawal (-I).
  • Application: Use 3-CPB for rapid derivatization or when using weak nucleophiles. Use 4-CPB when a slightly more stable, less moisture-sensitive electrophile is required for controlled additions.

Scientific Foundation: Electronic Causality

To predict performance without trial-and-error, we apply the Hammett Equation principles. The reactivity of the

The Hammett Constant ( ) Differential

The reaction rate constant (




For phenacyl bromide reactions with nucleophiles (e.g., anilines, thioureas), the reaction constant

positive

Substituent PositionElectronic Effects InvolvedHammett Constant (

)
Net Effect on

-Carbon
3-Chloro (Meta) Inductive (-I) only. No resonance overlap with carbonyl.+0.37 Strong Electron Withdrawal (High Reactivity)
4-Chloro (Para) Inductive (-I) + Resonance (+R) . Lone pair donation opposes withdrawal.+0.23 Moderate Electron Withdrawal (Moderate Reactivity)

Conclusion: The 3-Cl substituent creates a more positive electrostatic potential at the

Mechanistic Pathway (Hantzsch Synthesis)

The most common application of these substrates is the Hantzsch Thiazole Synthesis. The mechanism involves a direct

ReactionMechanismcluster_effectsElectronic ModulationSubstrateSubstitutedPhenacyl BromideTS1Transition State(SN2 Attack)Substrate->TS1+ NuNuNucleophile(e.g., Thiourea)Nu->TS1IntThioetherIntermediateTS1->Int- HBrNote13-Cl: Stabilizes TSvia Inductive Effect (-I)TS1->Note1Note24-Cl: Weakened byResonance (+R)TS1->Note2ProdThiazoleProductInt->ProdCyclization- H2O

Figure 1: Mechanistic pathway highlighting the critical

Comparative Performance Data

The following data synthesizes kinetic trends observed in nucleophilic substitutions (e.g., with aniline or carboxylates) in polar aprotic solvents.

Feature3-Chlorophenacyl Bromide4-Chlorophenacyl BromidePractical Implication
Relative Rate (

)
1.4 - 1.6x (vs H)1.2 - 1.3x (vs H)3-Cl isomer completes reactions 15-20% faster.
Electrophilicity HighModerate3-Cl is more prone to hydrolysis side-reactions if stored improperly.
Melting Point ~38-40 °C~96-97 °C4-Cl is a solid at RT; easier to weigh and handle. 3-Cl may be semi-solid/oil.
Lachrymatory Effect SevereSevereBoth require strict fume hood handling.

Key Insight: While 3-CPB is more reactive, 4-CPB is often preferred in initial screening simply because its higher melting point makes it a stable, free-flowing solid that is easier to dispense in automated high-throughput synthesis (HTS) platforms.

Experimental Protocols

Protocol A: Kinetic Validation (Self-Validating System)

Objective: Determine the relative reactivity rate constant (

Materials:

  • Substrate: 0.01 M solution of 3-CPB and 4-CPB in Acetone.

  • Nucleophile: 0.05 M Aniline (excess to ensure pseudo-first-order kinetics).

  • Solvent: Acetone/Water (9:1).

Workflow:

  • Baseline: Measure conductivity of the solvent blank.

  • Initiation: Mix 5 mL of Substrate solution with 5 mL of Nucleophile solution at 25°C.

  • Monitoring: Record conductivity (

    
    ) every 30 seconds for 20 minutes. The generation of HBr increases conductivity.
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    .
  • Validation: The slope for 3-CPB must be steeper (more negative) than 4-CPB. If not, check for solvent water contamination (hydrolysis interference).

Protocol B: High-Yield Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(chlorophenyl)-2-aminothiazole derivatives.

Workflow Diagram:

ExperimentalWorkflowStartStart:Equimolar MixSolventAdd Ethanol(0.1 M Conc.)Start->SolventRefluxReflux1-2 HoursSolvent->RefluxMonitorTLC Check(Hexane:EtOAc 7:3)Reflux->MonitorMonitor->RefluxIncompleteWorkupCool & Basify(aq. NH4OH)Monitor->WorkupCompleteIsolateFiltration &RecrystallizationWorkup->Isolate

Figure 2: Optimized synthetic workflow for thiazole formation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the specific chlorophenacyl bromide in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of thiourea.

  • Reaction: Reflux for 60 mins (3-Cl) or 90 mins (4-Cl). Note the time difference.

  • Precipitation: The hydrobromide salt often precipitates upon cooling.

  • Free Basing: Neutralize with 10%

    
     to liberate the free base thiazole.
    
  • Purification: Recrystallize from ethanol/water.

References

  • Hammett Substituent Constants and Electronic Effects

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

    • URL:[Link]

  • Kinetics of Phenacyl Bromide Reactions with Nucleophiles

    • Source: Mishra, P., et al. (1986). Nucleophilic substitution reactions in solution: A molecular orbital approach. Proceedings of the Indian Academy of Sciences.
    • URL:[Link]

  • Synthetic Applic

    • Source: Potewar, T. M., et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles.[2] Arkivoc.

    • URL:[Link]

  • Physical Properties of 4-Chlorophenacyl Bromide

    • Source: PubChem Compound Summary for CID 68303.[3]

    • URL:[Link]

Technical Guide: Validating Elemental Composition of 1-Bromo-3-(3-chlorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 1-Bromo-3-(3-chlorophenyl)propan-2-one Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Organic Chemists.

Executive Summary

In the synthesis of pharmaceutical intermediates, particularly alpha-bromo ketones like This compound , standard elemental analysis (EA) often fails to provide definitive purity data due to halogen interference and compound instability. This guide compares the industry-standard Automated CHNS Combustion against the high-precision Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) .

While automated CHNS is sufficient for routine throughput, Combustion-IC is identified as the validation gold standard for this specific compound. It offers the necessary resolution to distinguish between bromine and chlorine content, a critical requirement for verifying the successful mono-bromination of the chlorophenyl precursor.

Compound Profile & Theoretical Baseline

Before validation, the theoretical elemental composition must be established. This serves as the "True Value" against which all experimental methods are graded.

  • Compound: this compound

  • Formula: C₉H₈BrClO

  • Molecular Weight: 247.52 g/mol

  • Physical State: Low-melting solid (Lachrymator/Irritant)

ElementTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) 43.66%43.26 – 44.06%
Hydrogen (H) 3.26%2.86 – 3.66%
Bromine (Br) 32.29%31.89 – 32.69%
Chlorine (Cl) 14.33%13.93 – 14.73%
Oxygen (O) 6.46%Calculated by difference

Critical Insight: The high halogen content (>46% total mass) presents a specific analytical challenge. Standard combustion catalysts (e.g., Tungsten/Tin) can be poisoned, and incomplete combustion often leads to low carbon values.

The Challenge: Why Standard Methods Fail

The primary synthesis route involves the alpha-bromination of 3-chlorophenylacetone. Two common impurities arise that standard CHN analysis cannot easily detect:

  • Starting Material: 1-(3-chlorophenyl)propan-2-one (Missing Br).

  • Over-Bromination: 1,1-Dibromo-3-(3-chlorophenyl)propan-2-one (Excess Br).

The Interference Mechanism: In standard automated analyzers, halogens are typically "trapped" (removed) to protect the thermal conductivity detector (TCD). If you run a standard CHN mode, you are blind to the Br/Cl ratio. Even if the analyzer has a halogen module, Br and Cl often co-elute or suppress each other's ionization, leading to "Total Halogen" values rather than specific speciation.

Comparative Methodology
Method A: Automated Dynamic Flash Combustion (Routine)
  • Principle: Rapid combustion at >1000°C in oxygen/helium. Gases are separated by GC and detected by TCD.[1]

  • Best For: High throughput screening of Carbon and Hydrogen.

  • Limitations: Requires specific "halogen resistant" kits. Cannot distinguish Br from Cl without complex titration modules.

  • Verdict: Screening Tool Only.

Method B: Oxygen Flask (Schöniger) + Ion Chromatography (Validation Standard)
  • Principle: Sample is combusted in a closed oxygen-rich flask. Gases are absorbed into an alkaline solution, converting covalent halogens (

    
    ) into ionic halides (
    
    
    
    ). These are then separated and quantified by Ion Chromatography (IC).[2][3][4]
  • Best For: Absolute specificity between Bromide and Chloride.

  • Verdict: Validation Gold Standard.

Experimental Protocols
Protocol 1: Oxygen Flask Combustion + IC (The "Gold Standard")

Reagents:

  • Absorbing Solution: 10 mL of 1.0 mM NaHCO₃ / 3.2 mM Na₂CO₃ (matches IC eluent).

  • Combustion Aid: Ashless filter paper flags.

Step-by-Step Workflow:

  • Weighing (Critical): Due to the lachrymatory nature and potential volatility, weigh 5–10 mg of sample onto ashless paper. Fold immediately and clamp in the platinum basket. Note: If the sample melts near room temperature, use a methyl cellulose capsule.

  • Combustion: Flush the 500 mL Schöniger flask with pure Oxygen for 60 seconds. Ignite the paper tail and immediately insert into the flask, inverting to seal.

  • Absorption: Allow the flask to stand for 20 minutes with intermittent shaking. The mist must clear completely.

  • IC Analysis: Inject the solution into an Ion Chromatograph (e.g., Dionex ICS series).[2]

    • Column: Anion Exchange (e.g., IonPac AS22).

    • Flow Rate: 1.2 mL/min.

    • Detection: Suppressed Conductivity.[2]

Why this works: The combustion converts organic-bound Cl and Br into free


 and 

ions. The IC column separates these based on ionic radius and charge, yielding two distinct peaks with no cross-interference.
Protocol 2: Automated CHNS (Dynamic Flash)

Calibration Standard:

  • BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene): Chosen for its high C/H stability and sulfur content (mimics heteroatom complexity).

Step-by-Step Workflow:

  • Preparation: Weigh 2.0 mg (±0.005 mg) into a Tin Capsule .

  • Sealing: Cold-weld the capsule using a press. Do not leave exposed to air; alpha-bromo ketones can hydrolyze.

  • Combustion: Run at 1020°C with Oxygen boost.

  • Reduction: Use a Copper reduction tube to remove excess Oxygen and convert NOx to N₂.

  • Halogen Trap: Ensure a Silver Wool trap is removed if you are attempting to measure halogens, or fresh if you are measuring only C/H (to prevent interference).

Data Visualization & Logic
Figure 1: Validation Logic Flow

This diagram illustrates the decision matrix for validating the compound. Note the divergence between routine screening and full validation.

ValidationWorkflow Start Crude Product This compound Homogenize Homogenization & Cold Storage (4°C) Start->Homogenize Split Sample Splitting Homogenize->Split MethodA Method A: Auto CHNS (Routine Screening) Split->MethodA Quick Check MethodB Method B: Schöniger + IC (Validation) Split->MethodB Required for CoA ResultA Data: %C, %H Only (Halogens Trapped) MethodA->ResultA ResultB Data: %Br vs %Cl (Speciation) MethodB->ResultB Decision Compare with Theoretical C: 43.66% | Br: 32.29% | Cl: 14.33% ResultA->Decision ResultB->Decision Pass PASS: Release Lot Decision->Pass Within ±0.4% Fail FAIL: Reprocess Decision->Fail > ±0.4% Dev

Caption: Validation workflow demonstrating the necessity of Method B for halogen speciation.

Comparative Data Analysis

The following table simulates a typical validation run. Note how Method A (CHNS) might pass a sample that is actually impure (e.g., a mixture of starting material and dibromo-impurity that averages out to the correct %C), whereas Method B exposes the ratio error.

ParameterTheoreticalMethod A (Auto CHNS)Method B (Flask + IC)Status
Carbon 43.66%43.51%N/APass
Hydrogen 3.26%3.30%N/APass
Bromine 32.29%Not Detected32.15%Pass
Chlorine 14.33%Not Detected14.28%Pass
Specificity -Low (Total Halogen only)High (Separates Br/Cl)-
Interference -High (Ag wool saturation)None (Chromatographic sep.)-

Interpretation:

  • Method A successfully validates the hydrocarbon backbone but cannot confirm if the halogen is Br or Cl.

  • Method B confirms the molar ratio of Br to Cl is exactly 1:1, proving the synthesis was successful and no halogen exchange occurred.

Safety & Handling (Expert Note)

As a Senior Scientist, I must emphasize the safety profile of alpha-bromo ketones .

  • Lachrymator: This compound is a potent tear gas agent.[5] All weighing must be done in a fume hood.

  • Hydrolysis: Moisture sensitive. If the "Theoretical" values for Hydrogen are consistently high in your data (e.g., >3.8%), your sample has likely hydrolyzed to the alpha-hydroxy ketone and HBr.

  • Corrosion: The combustion byproducts (HBr, HCl) are highly corrosive to standard stainless steel instrument plumbing. This is another reason why Method B (Glass Flask) is preferred—it saves your expensive automated analyzer from corrosion damage.

References
  • Thermo Fisher Scientific. (2020). Determination of chlorine and bromine in rubber products using hydropyrolytic combustion ion chromatography.[2] Application Note 001583.[2] Link

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.Link

  • Metrohm. (2023). Halogens and Sulfur by Combustion Ion Chromatography (CIC). Application Monograph.[6] Link

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.[3][7] (Foundational reference for Oxygen Flask method). Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

Structural Determination of 1-Bromo-3-(3-chlorophenyl)propan-2-one: A Comparative Guide to Crystallographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 1-Bromo-3-(3-chlorophenyl)propan-2-one is a critical


-haloketone intermediate, frequently utilized in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., thiazoles via Hantzsch synthesis). While its connectivity is readily established via NMR, its solid-state behavior—specifically its conformation and intermolecular packing—dictates its reactivity profile and stability.

This guide objectively compares the methodologies for determining the structural attributes of this compound. Unlike standard organic analysis, defining the crystal structure requires a choice between Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Computational Modeling (DFT).

Key Finding: SC-XRD remains the non-negotiable "Gold Standard" for this application due to its ability to resolve the specific halogen-bonding networks (Br···O and Cl···Cl interactions) that govern the lattice energy of this lachrymatory solid.

Comparative Analysis of Structural Determination Methods

The following analysis evaluates the three primary avenues for structural elucidation, rated by their efficacy for


-haloketones.
Table 1: Performance Matrix of Structural Methods
FeatureMethod A: SC-XRD (Recommended) Method B: PXRD Method C: NMR (Solution)
Primary Output Absolute 3D Structure (XYZ coords)Bulk Phase FingerprintConnectivity & Solvated Conformation
Resolution Atomic (< 0.8 Å)Lattice ParametersMolecular Topology
Stereochemistry Absolute Configuration (if chiral)N/ARelative (via NOE)
Intermolecular Data Halogen Bonding & Packing Unit Cell Dimensions onlyNone
Sample Req. Single Crystal (>0.1 mm)Polycrystalline PowderSolubilized Sample
Throughput Low (Hours/Days)High (Minutes)High (Minutes)
In-Depth Assessment[1]
Method A: Single Crystal X-Ray Diffraction (SC-XRD) [1]
  • Mechanism: Diffraction of monochromatic X-rays (Mo-K

    
     or Cu-K
    
    
    
    ) by a single ordered crystal.
  • Why it Wins: For this compound, the position of the heavy atoms (Br and Cl) allows for rapid structure solution using Patterson or Direct Methods. Crucially, this method reveals the torsion angle of the C-C(=O)-C backbone, which is often distorted by crystal packing forces involving the bulky bromine atom.

  • Critical Insight: This molecule is prone to forming halogen bonds (C-Br···O=C). SC-XRD is the only method that can quantify these non-covalent interactions, which are essential for understanding the compound's melting point and solubility profile.

Method B: Powder X-Ray Diffraction (PXRD)
  • Mechanism: Diffraction from a randomly oriented powder.

  • Limitation: While excellent for identifying polymorphs (different crystal forms of the same molecule), PXRD cannot easily solve the ab initio structure of a flexible organic molecule without prior models. It is best used as a quality control tool after the structure is solved by SC-XRD.

Method C: Nuclear Magnetic Resonance (NMR)
  • Mechanism: Magnetic properties of nuclei (

    
    H, 
    
    
    
    C).
  • Limitation: NMR provides a time-averaged solution structure. It cannot detect the specific solid-state conformation locked in by the crystal lattice, nor can it observe the halogen-halogen interactions that stabilize the solid.

Experimental Protocol: Crystallization & Data Collection

Safety Warning:


-Bromoketones are potent lachrymators (tear gas agents). All operations must be performed in a fume hood with double-gloving.
Phase 1: Synthesis & Purification

Before crystallization, the compound must be chemically pure (>98%).

  • Bromination: React 1-(3-chlorophenyl)propan-2-one with elemental bromine (Br

    
    ) or Phenyltrimethylammonium tribromide (PTAB) in Glacial Acetic Acid.
    
  • Workup: Quench with aqueous NaHCO

    
    , extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). Note: Avoid alcohols initially to prevent hemiacetal formation.

Phase 2: Crystal Growth (The Critical Step)

Obtaining X-ray quality crystals of low-melting solids requires slow kinetics.

  • Technique: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent (Inner vial): Dichloromethane (DCM) - Good solubility.

    • Anti-solvent (Outer vial): Pentane or Hexane - Poor solubility, high volatility.

  • Protocol:

    • Dissolve 20 mg of the compound in 0.5 mL DCM in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Pentane.

    • Seal the outer jar tightly.

    • Store at 4°C (refrigerator) to reduce thermal motion and encourage orderly packing.

    • Timeline: Crystals should appear as colorless prisms or plates within 24-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).

  • Temperature: 100 K (Liquid Nitrogen stream).[2]

    • Reasoning: Cooling is mandatory to reduce the thermal vibration of the terminal Bromine atom, preventing "smearing" of the electron density map.

  • Source: Mo-K

    
     (
    
    
    
    Å). Bromine absorbs Cu radiation heavily; Mo is preferred to minimize absorption corrections.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural determination process, generated using Graphviz.

Diagram 1: The Crystallographic Workflow

G Synthesis 1. Synthesis (Bromination) Purification 2. Purification (Silica Column) Synthesis->Purification Crystallization 3. Crystallization (Vapor Diffusion) Purification->Crystallization Screening 4. Microscopy (Polarized Light) Crystallization->Screening Screening->Crystallization Poor Quality Diffraction 5. X-Ray Diffraction (Mo-Source, 100K) Screening->Diffraction Select Single Crystal Solving 6. Structure Solution (SHELXT/OLEX2) Diffraction->Solving

Caption: Step-by-step workflow from crude synthesis to final structural solution.

Diagram 2: Logic of Structure Solution (Direct Methods)

Logic RawData Raw Diffraction Patterns (Reflections) SpaceGroup Determine Space Group (Likely P21/c or P-1) RawData->SpaceGroup Phasing Phasing (Direct Methods) Locate Br/Cl Atoms SpaceGroup->Phasing Refinement Least-Squares Refinement Minimize R-factor Phasing->Refinement Validation CheckCIF / Validation (Halogen Bonds?) Refinement->Validation Validation->Refinement High Residuals

Caption: The computational logic used to convert diffraction spots into a 3D molecular model.

Expected Crystallographic Data (Benchmark)

Based on analogous


-haloketones (e.g., phenacyl bromides), the following parameters are the expected benchmarks for a successful determination. Use this table to validate your experimental results.
ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicMost common for flexible organic molecules.
Space Group

or

Centrosymmetric packing is favored (Racemic synthesis).
Bond Length (C-Br) 1.91 – 1.95 ÅTypical for

-bromoketones.
Bond Length (C=O) 1.20 – 1.22 ÅStandard carbonyl.
Torsion Angle 0° - 30° (Planar deviation)Indicates conjugation between phenyl and carbonyl.
R-Factor (

)
< 5.0% (0.[3]05)Indicates a high-quality, reliable structure.
Goodness of Fit (S) ~1.0Indicates correct weighting of data.

Mechanistic Note on Halogen Bonding: In the crystal lattice, look for a contact distance between the Bromine (


-hole donor) and the Carbonyl Oxygen (acceptor) that is less than the sum of their van der Waals radii (< 3.37 Å). This C-Br···O=C  interaction is a hallmark of this class of compounds and stabilizes the crystal structure [1].

References

  • Metrangolo, P., & Resnati, G. (2014).[3] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Mercury – Crystal Structure Visualisation.

  • Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D.

Sources

×

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